An In-depth Technical Guide to 1-(Ethylamino)-3-phenoxypropan-2-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Ethylamino)-3-phenoxypropan-2-ol is a chemical compound belonging to the class of aryloxypropanolamines. This class of compounds is of signi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Ethylamino)-3-phenoxypropan-2-ol is a chemical compound belonging to the class of aryloxypropanolamines. This class of compounds is of significant interest in medicinal chemistry and drug development, primarily due to their characteristic interaction with adrenergic receptors. Many well-known beta-blockers, such as propranolol and metoprolol, share this core structural motif. These drugs are widely used in the treatment of cardiovascular diseases like hypertension, angina pectoris, and cardiac arrhythmias.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and the predicted spectroscopic characteristics of 1-(Ethylamino)-3-phenoxypropan-2-ol. Given the limited availability of direct experimental data for this specific molecule, this guide will draw upon data from closely related analogues to provide a scientifically grounded and insightful resource for researchers.
Chemical Structure and Properties
The chemical structure of 1-(Ethylamino)-3-phenoxypropan-2-ol consists of a phenoxy group linked through a propan-2-ol backbone to an ethylamino group. The presence of a secondary amine and a secondary alcohol functional group, along with an aromatic ether, defines its chemical reactivity and potential biological activity.
Molecular Structure:
Physicochemical Properties
Property
Predicted Value
Basis for Prediction
Molecular Formula
C11H17NO2
Calculated from structure
Molecular Weight
195.26 g/mol
Calculated from structure
Appearance
Colorless to pale yellow solid or viscous liquid
General property of similar compounds
Solubility
Soluble in organic solvents like methanol, ethanol, and DMSO. Likely to have some water solubility, especially in acidic conditions due to the basic amine group.
Based on the polarity of functional groups
pKa
~9-10 for the secondary amine
Typical pKa for secondary amines
Synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol
A common and effective method for the synthesis of aryloxypropanolamines involves a two-step process. The first step is the reaction of a phenol with epichlorohydrin under basic conditions to form an epoxide intermediate. This is followed by the ring-opening of the epoxide with an amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol.
Experimental Protocol
Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane
To a stirred solution of phenol in a suitable solvent (e.g., ethanol or acetone), add a stoichiometric equivalent of a base, such as sodium hydroxide, to form the sodium phenoxide in situ.
Slowly add epichlorohydrin to the reaction mixture at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining base and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-phenoxy-2,3-epoxypropane.
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol
Dissolve the purified 1-phenoxy-2,3-epoxypropane in a suitable solvent, such as ethanol or isopropanol.
Add an excess of ethylamine to the solution.
Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic.
Monitor the disappearance of the epoxide by TLC.
Once the reaction is complete, remove the excess ethylamine and solvent under reduced pressure.
The resulting crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized 1-(Ethylamino)-3-phenoxypropan-2-ol can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the protons of the propanol backbone (CH, CH₂, OH), and the protons of the ethylamino group (CH₂, CH₃, NH). The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the two carbons of the propanol backbone, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(Ethylamino)-3-phenoxypropan-2-ol would be characterized by the following absorption bands[2]:
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
A medium N-H stretching band around 3300-3500 cm⁻¹ for the secondary amine.
C-H stretching bands for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
A C-O stretching band for the ether linkage around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (195.26 g/mol ). The fragmentation pattern would be expected to show characteristic losses, such as the loss of an ethyl group or cleavage of the propanol chain.
Potential Pharmacological Activity and Applications
Based on its structural similarity to known beta-adrenergic antagonists, 1-(Ethylamino)-3-phenoxypropan-2-ol is predicted to exhibit activity at adrenergic receptors. Compounds with this general structure are known to possess β-adrenolytic activity, which can lead to antiarrhythmic and hypotensive effects[3].
The specific activity and selectivity (i.e., for β₁ vs. β₂ receptors) would need to be determined through in vitro and in vivo pharmacological studies. Such studies would typically involve:
Receptor Binding Assays: To determine the affinity of the compound for different adrenergic receptor subtypes.
Functional Assays: To assess whether the compound acts as an agonist or antagonist at these receptors.
In Vivo Models: To evaluate the cardiovascular effects of the compound in animal models of hypertension or arrhythmia.
The insights gained from these studies would be crucial for any further drug development efforts.
Conclusion
1-(Ethylamino)-3-phenoxypropan-2-ol represents a fundamental structure within the pharmacologically important class of aryloxypropanolamines. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related analogues. Further research into this and similar molecules could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of cardiovascular diseases.
References
PubChem. 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol. National Center for Biotechnology Information. [Link]
Kraj, J., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 211-223. [Link]
An In-depth Technical Guide to the Physicochemical Characterization of 1-(Ethylamino)-3-phenoxypropan-2-ol
Foreword For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is the bedrock of successful formulation and therapeutic application. This...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is the bedrock of successful formulation and therapeutic application. This guide provides an in-depth technical framework for the characterization of 1-(Ethylamino)-3-phenoxypropan-2-ol, a member of the phenoxypropanolamine class of compounds, which are structurally related to widely used beta-adrenergic receptor antagonists. While specific experimental data for this particular molecule is not extensively published, this document outlines the critical experimental protocols and theoretical underpinnings necessary for its complete physicochemical profiling. By following these self-validating systems, researchers can generate the robust and reliable data essential for advancing their research and development endeavors.
Compound Identity and Structural Elucidation
The initial and most critical step in the characterization of any compound is the unambiguous confirmation of its chemical structure. For 1-(Ethylamino)-3-phenoxypropan-2-ol, this involves a suite of spectroscopic and spectrometric techniques.
Core Structural Details
IUPAC Name: 1-(Ethylamino)-3-phenoxypropan-2-ol
Molecular Formula: C₁₁H₁₇NO₂
Molecular Weight: 195.26 g/mol
Chemical Structure:
Spectroscopic and Spectrometric Analysis
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. For 1-(Ethylamino)-3-phenoxypropan-2-ol, both ¹H and ¹³C NMR spectra are required.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the aliphatic protons of the propanol backbone, and the ethylamino group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals will confirm the connectivity of the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will differentiate between the aromatic carbons of the phenoxy ring and the aliphatic carbons of the ethylamino and propanol moieties.
1.2.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[1]
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide valuable structural information, helping to confirm the connectivity of the different functional groups.
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Ethylamino)-3-phenoxypropan-2-ol is expected to show characteristic absorption bands for:
O-H stretch: A broad band indicating the hydroxyl group.
N-H stretch: A sharp to broad band for the secondary amine.
C-O stretch: Bands corresponding to the ether linkage and the alcohol.
C=C stretch: Bands indicative of the aromatic ring.
Physical State and Thermal Properties
The physical state and thermal behavior of a compound are critical for its handling, storage, and formulation.
Physical Appearance
The physical state (e.g., crystalline solid, amorphous powder, oil) and color of the compound should be visually inspected and recorded at ambient temperature.
Melting Point Determination
The melting point is a key indicator of a compound's purity.[2] Pure crystalline solids typically have a sharp melting range (0.5-1.0°C), whereas impurities will broaden and depress the melting range.
Sample Preparation: Ensure the sample is completely dry and finely powdered.[3]
Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.[4]
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][5]
Heating Rate: For an unknown compound, a rapid initial heating can determine an approximate melting point.[4] For an accurate measurement, a slow heating rate of approximately 1-2°C per minute should be used, starting from about 20°C below the approximate melting point.[4]
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[2]
Solubility Profile
The solubility of a compound in various solvents is a critical factor in drug development, influencing everything from synthesis and purification to formulation and bioavailability. The presence of both a basic amino group and a lipophilic phenoxy group suggests that 1-(Ethylamino)-3-phenoxypropan-2-ol will exhibit pH-dependent solubility.
Qualitative Solubility Determination
A qualitative assessment of solubility in a range of solvents provides a foundational understanding of the compound's polarity.
Sample Preparation: Weigh approximately 25 mg of the compound into a series of test tubes.[6][7]
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions.[6][7] Solvents should include water, 5% (w/v) hydrochloric acid, 5% (w/v) sodium hydroxide, ethanol, methanol, and a nonpolar organic solvent like diethyl ether.[6][7][8][9]
Mixing: After each addition, vigorously shake or vortex the test tube for 1-2 minutes.[6]
Observation: Visually inspect for complete dissolution. Record the compound as soluble, partially soluble, or insoluble in each solvent.[9]
Quantitative Solubility Determination
For pharmaceutical applications, quantitative solubility data, particularly in aqueous media at different pH values, is essential. Many beta-blockers are classified as highly soluble.[10][11]
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine-containing compound like 1-(Ethylamino)-3-phenoxypropan-2-ol, the pKa of the secondary amine is a critical parameter that influences its solubility, absorption, and interaction with biological targets.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[12] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[12][13]
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13][14]
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[13][14] To maintain a constant ionic strength, 0.15 M potassium chloride can be added.[13][14]
Initial pH Adjustment: Adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[13][14]
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13][14]
Data Collection: Record the pH after each addition of titrant, allowing the solution to equilibrate.[13][14]
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[14]
Lipophilicity
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity of beta-blockers can vary significantly, which in turn affects their penetration across the blood-brain barrier.[15][16]
Stability
Assessing the stability of a compound under various conditions (e.g., pH, temperature, light) is crucial for determining its shelf-life and appropriate storage conditions. Stability studies typically involve subjecting the compound to stress conditions and analyzing for degradation products over time, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Data Summary and Visualization
Physicochemical Data Table
Property
Method
Expected Outcome
Molecular Weight
Mass Spectrometry
195.26 g/mol
Physical Appearance
Visual Inspection
Crystalline Solid or Oil
Melting Point
Capillary Method
To be determined
Solubility
Qualitative & Quantitative
Expected to be soluble in acidic aqueous solutions and organic solvents
pKa (Ethylamino group)
Potentiometric Titration
To be determined (likely in the range of 8.5-10.0 for similar structures)
Log P
Shake-Flask or HPLC
To be determined
Experimental Workflows
Caption: Workflow for determining the melting point of a solid sample.
Caption: Workflow for determining the pKa of an amine using potentiometric titration.
References
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Santa Monica College. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
Deranged Physiology. (2025, July 19). Beta-blockers. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
ACS Publications. (2007, July 18). Biopharmaceutics Classification of Selected β-Blockers: Solubility and Permeability Class Membership. Molecular Pharmaceutics. Retrieved from [Link]
Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]
Aerospace Medical Association. (n.d.). The Clinical Importance of Lipid Solubility in Beta Blockers. Retrieved from [Link]
ResearchGate. (2025, August 6). Biopharmaceutics Classification of Selected β-Blockers: Solubility and Permeability Class Membership | Request PDF. Retrieved from [Link]
PubChem. (n.d.). 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol. Retrieved from [Link]
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-(p-allyloxymethylphenoxy)-3-[2-(3,4-dimethoxyphenyl)-ethylamino]-propan-2-ol, hydrochloride. Retrieved from [Link]
BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
PubMed. (2016, March 15). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Retrieved from [Link]
ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
PubChem. (n.d.). 2-Propanol, 1-(ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-, (S)-. Retrieved from [Link]
PubChemLite. (n.d.). 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. Retrieved from [Link]
Google Patents. (n.d.). US6989465B1 - S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for ....
CompTox Chemicals Dashboard. (n.d.). 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. Retrieved from [Link]
NIST WebBook. (n.d.). 2-Propanol, 1-phenoxy-3-(phenylamino)-. Retrieved from [Link]
PubChem. (n.d.). 1-Phenoxy-3-(propylamino)-2-propanol. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of 1-(Ethylamino)-3-phenoxypropan-2-ol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Ethylamino)-3-phenoxypropan-2-ol Abstract This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Ethylamino)-3-phenoxypropan-2-ol
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 1-(Ethylamino)-3-phenoxypropan-2-ol, a compound structurally related to the phenoxypropanolamine class of beta-blockers. Understanding its fragmentation pattern is critical for unambiguous identification and structural elucidation in pharmaceutical research, drug metabolism studies, and forensic analysis. This document delineates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal mechanisms behind the observed product ions. Methodologies for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, providing researchers with a self-validating framework for experimental design.
Introduction: The Structural and Analytical Context
1-(Ethylamino)-3-phenoxypropan-2-ol is an organic compound featuring a secondary amine, a secondary alcohol, and an ether linkage. Its core structure is representative of many beta-adrenergic blocking agents (beta-blockers), a class of drugs widely used in the management of cardiovascular diseases. The molecular weight of this compound is 195.25 g/mol (C₁₁H₁₇NO₂).
Mass spectrometry is an indispensable analytical tool for the structural characterization of such molecules.[1][2] By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a molecular fingerprint can be obtained. This guide will explore the fragmentation patterns generated by two of the most common ionization techniques: the high-energy, fragment-intensive Electron Ionization (EI) and the soft, structurally preservative Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.
Electron Ionization (EI) Fragmentation Pattern
Electron Ionization involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M•+) that readily undergoes extensive and predictable fragmentation. This "hard" ionization technique is invaluable for creating reproducible spectra that can be compared against spectral libraries. The fragmentation of 1-(Ethylamino)-3-phenoxypropan-2-ol is primarily dictated by the presence of the nitrogen and oxygen atoms, which stabilize adjacent carbocations.
The most prominent fragmentation pathways are:
α-Cleavage at the Amine: The most favorable fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[3][4] This process results in the formation of a resonance-stabilized iminium cation. For 1-(Ethylamino)-3-phenoxypropan-2-ol, this cleavage yields the base peak in the spectrum at m/z 58 . This ion is highly diagnostic for the ethylamino-methyl moiety.
Ether Bond Cleavage: The bond between the phenoxy group and the propanol chain is another labile site. Cleavage can occur with charge retention on the aromatic portion, often involving a hydrogen rearrangement to produce a stable phenol radical cation at m/z 94 .
Secondary Cleavages: Other notable fragments include an ion at m/z 102 , resulting from the loss of the phenoxy radical (•OPh, 93 Da) from the molecular ion.
Caption: Primary EI fragmentation pathways of 1-(Ethylamino)-3-phenoxypropan-2-ol.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in the formation of an intact protonated molecule, [M+H]⁺, at m/z 196 .[1] Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[5] Protonation occurs at the most basic site, the secondary amine nitrogen, which directs the subsequent fragmentation.[6]
Key fragmentation pathways for the [M+H]⁺ ion include:
Loss of Neutral Phenol: A dominant fragmentation route for protonated phenoxypropanolamines is the cleavage of the ether bond, leading to the expulsion of a neutral phenol molecule (C₆H₅OH, 94 Da). This results in a highly abundant product ion at m/z 102 .
Loss of Water: The protonated molecule can easily lose a molecule of water (H₂O, 18 Da) from the secondary alcohol, particularly upon collisional activation. This dehydration process yields a significant product ion at m/z 178 .
Combined Losses: The ion at m/z 178 can undergo further fragmentation, including the subsequent loss of an ethene molecule from the ethylamino group, to produce other minor ions.
Caption: Primary ESI-MS/MS fragmentation pathways from the precursor ion [M+H]⁺.
Summary of Characteristic Fragment Ions
The following table summarizes the key diagnostic ions for the identification of 1-(Ethylamino)-3-phenoxypropan-2-ol.
m/z
Proposed Structure/Formula
Ionization Mode
Description
195
[C₁₁H₁₇NO₂]•+
EI
Molecular Ion
196
[C₁₁H₁₈NO₂]⁺
ESI
Protonated Molecule [M+H]⁺
178
[C₁₁H₁₆NO]⁺
ESI-MS/MS
Product of water loss from [M+H]⁺
102
[C₅H₁₂NO]⁺
ESI-MS/MS, EI
Product of phenol loss from [M+H]⁺ or phenoxy radical loss from M•+
94
[C₆H₆O]•+
EI
Phenol radical cation
58
[C₃H₈N]⁺
EI
Iminium ion from α-cleavage; typically the base peak
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following validated protocols are recommended.
GC-MS Analysis (for EI Fragmentation)
This workflow is suitable for volatile and thermally stable compounds. Derivatization is often required for compounds containing polar functional groups like amines and alcohols to improve chromatographic performance.[7]
Caption: Workflow for GC-MS analysis including derivatization.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile).
Derivatization: To a 100 µL aliquot of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic Anhydride (PFPA). The latter is effective for acylating both the amine and hydroxyl groups.
Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
Chromatographic Separation:
Column: Use a standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-300.
LC-MS/MS Analysis (for ESI Fragmentation)
This method is ideal for polar, non-volatile compounds and does not typically require derivatization.
Caption: Workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute to a working concentration of ~1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates.
LC-MS/MS Injection: Inject 5-10 µL of the filtered sample onto the LC-MS/MS system.
Chromatographic Separation:
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
MS2 Product Ion Scan: Select m/z 196 as the precursor and acquire a product ion spectrum. Optimize collision energy to maximize the intensity of key fragments (typically in the 15-30 eV range).
Conclusion
The mass spectrometric fragmentation of 1-(Ethylamino)-3-phenoxypropan-2-ol is well-defined and predictable, governed by the fundamental principles of ion stability. Under Electron Ionization, the molecule undergoes characteristic α-cleavage to produce a dominant iminium ion at m/z 58. Under Electrospray Ionization, the protonated molecule (m/z 196) readily fragments via the loss of neutral phenol (to yield m/z 102) and water (to yield m/z 178). These distinct and diagnostic fragmentation patterns, when generated using the robust protocols outlined herein, provide an authoritative basis for the confident identification and structural confirmation of this compound and its analogues in complex matrices.
References
Gergov, M., Ojanperä, I., & Vuori, E. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ion spray tandem mass spectrometry with multiple-reaction monitoring. Journal of Chromatography B, 795(1), 41-53. (Note: While not a direct match, this reference discusses the general principles of LC-MS/MS for drug screening, including beta-blockers, which follow similar fragmentation logic.) [Link]
OpenOChem Learn. (n.d.). MS Fragmentation. (Provides general rules for amine fragmentation). [Link]
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Frassineti, C., et al. (2003). Detection of beta-blockers in human urine by GC-MS-MS-EI: Perspectives for the antidoping control. Journal of Mass Spectrometry. [Link]
Gaskell, S. J., & Rollins, C. R. (1987). Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72). Biomedical and Environmental Mass Spectrometry. [Link]
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. (General overview of fragmentation patterns for various functional groups). [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
Sanganyado, E., et al. (2017). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Journal of Analytical Methods in Chemistry. [Link]
Longdom Publishing. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]
West Virginia University. (2023). Mass Spectrometry | Shared Research Facilities. [Link]
The Evolving Therapeutic Landscape of Phenoxypropanolamine Derivatives: A Technical Guide to Unlocking Biological Activity
Foreword The phenoxypropanolamine scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. From the ubiquitous beta-blo...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The phenoxypropanolamine scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. From the ubiquitous beta-blockers that have revolutionized cardiovascular medicine to emerging candidates in metabolic and infectious diseases, the versatility of this chemical motif is undeniable. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities of phenoxypropanolamine derivatives. Moving beyond a mere catalog of functions, this document elucidates the mechanistic underpinnings of their actions and furnishes the practical, field-proven methodologies required to investigate and validate novel compounds within this promising chemical class. Our focus is on the "why" behind the "how"—the strategic rationale that transforms routine screening into insightful, targeted drug discovery.
The Phenoxypropanolamine Core: A Privileged Scaffold
The archetypal phenoxypropanolamine structure consists of a substituted phenoxy group linked to a propanolamine side chain. This arrangement provides a unique combination of aromatic, ether, and amino functionalities, creating a pharmacophore ripe for modification and interaction with diverse biological targets. The inherent chirality of the propanolamine moiety further expands the chemical space, often leading to stereospecific interactions with biological receptors.
The general structure of beta-blockers, a prominent class of phenoxypropanolamine derivatives, is characterized by an aryloxypropanolamine side chain connected to an aromatic or heteroaromatic ring.[1] This structural framework is key to their ability to modulate adrenergic receptor activity.
Adrenergic Receptor Modulation: The Classical Target
Historically, the most well-documented biological activity of phenoxypropanolamine derivatives is their interaction with adrenergic receptors, particularly the β-adrenergic receptors.[2][3] These receptors are integral components of the sympathetic nervous system, regulating a wide array of physiological processes, including heart rate, blood pressure, and bronchodilation.[4]
β-Adrenergic Antagonism (Beta-Blockers)
A vast number of phenoxypropanolamine derivatives function as β-adrenergic antagonists, or "beta-blockers." By competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to β-receptors, these drugs effectively temper the sympathetic response. This action is the cornerstone of their therapeutic utility in conditions such as hypertension, angina pectoris, and cardiac arrhythmias.
The cardioselectivity of some derivatives, such as metoprolol and betaxolol, highlights the nuanced structure-activity relationships (SAR) within this class.[2] Halogenation patterns on the phenyl ring have also been shown to significantly influence β-adrenolytic effects.[3]
β-Adrenergic Agonism
Conversely, specific structural modifications can transform the phenoxypropanolamine scaffold into a β-adrenergic agonist. These compounds mimic the action of endogenous catecholamines, stimulating the receptor and eliciting a physiological response. For instance, certain derivatives have been investigated for their potential as bronchodilators in the treatment of asthma.[4][5]
A notable area of research involves the development of selective β3-adrenergic receptor agonists for the potential treatment of obesity and type II diabetes.[6] One study identified an N-methyl-1-benzylimidazol-2-ylacetanilide derivative of phenoxypropanolamine as a potent and selective β3-AR agonist with an EC50 value of 0.28 µM and significant hypoglycemic activity in a rodent model.[6]
The following diagram illustrates the general workflow for screening phenoxypropanolamine derivatives for adrenergic receptor activity.
Caption: A generalized workflow for the discovery of adrenergic receptor modulators.
Experimental Protocol: In Vitro cAMP Accumulation Assay for β-Adrenergic Receptor Activation
This protocol outlines a common method to assess the agonist or antagonist activity of test compounds at β-adrenergic receptors by measuring the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).
Objective: To determine if a phenoxypropanolamine derivative stimulates (agonist) or inhibits (antagonist) the production of cAMP via β-adrenergic receptors in a cellular context.
Materials:
CHO (Chinese Hamster Ovary) cells stably expressing the human β1, β2, or β3-adrenergic receptor.
Cell culture medium (e.g., F-12K Medium with 10% FBS).
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
Isoproterenol (a non-selective β-agonist, as a positive control).
Propranolol (a non-selective β-antagonist, for antagonist mode).
Test phenoxypropanolamine derivatives.
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
Cell Culture: Culture the receptor-expressing CHO cells in appropriate flasks until they reach 80-90% confluency.
Cell Plating: Harvest the cells and seed them into 96-well or 384-well assay plates at a predetermined density. Allow the cells to adhere overnight.
Compound Preparation: Prepare serial dilutions of the test compounds and control compounds (isoproterenol, propranolol) in the assay buffer.
Agonist Mode:
Remove the culture medium from the cells and add the assay buffer.
Add the diluted test compounds and isoproterenol to the respective wells.
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
Antagonist Mode:
Pre-incubate the cells with the diluted test compounds or propranolol for a set duration (e.g., 15 minutes).
Add a fixed concentration of isoproterenol (typically the EC80 concentration) to stimulate cAMP production.
Incubate for the same duration as the agonist mode.
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
Data Analysis:
For agonist mode, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (half-maximal effective concentration).
For antagonist mode, plot the inhibition of the isoproterenol response against the log of the test compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Beyond Adrenergic Receptors: Expanding the Biological Target Space
While adrenergic modulation is a hallmark of this chemical class, recent research has unveiled a broader spectrum of biological activities for phenoxypropanolamine derivatives.
Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target in cancer therapy. Certain thiophene-containing phenoxypropanolamine derivatives have been identified as inhibitors of the 20S proteasome.[7] Specifically, these compounds have shown inhibitory activity against the chymotrypsin-like (ChT-L) and post-acidic (PA) proteolytic activities of the proteasome.[7] In silico docking studies have provided insights into the binding modes of these inhibitors, suggesting a basis for structure-guided design of more potent and selective agents.[7]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Phenoxypropanolamine derivatives have demonstrated promising activity in this arena. For instance, 1,4-benzoxazin-3-one derivatives incorporating a propanolamine moiety have shown significant antibacterial activity against phytopathogenic bacteria like Pseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzae.[8] Scanning electron microscopy revealed that these compounds likely exert their effect by causing extensive damage to the bacterial cell wall.[8]
The general workflow for assessing the antimicrobial potential of novel compounds is depicted below.
Caption: A workflow for the evaluation of antimicrobial activity.
Anti-inflammatory and Analgesic Potential
Phenylpropanoids and their derivatives, a broader class that includes the phenoxypropanolamine backbone, are known to possess anti-inflammatory properties.[9][10] The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[11] Novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, demonstrating significant anti-inflammatory and analgesic effects in vivo without the gastric side effects associated with non-selective COX inhibitors.[11]
Structure-Activity Relationship (SAR) Studies: A Key to Optimization
The exploration of SAR is fundamental to transforming a hit compound into a lead candidate. By systematically modifying the phenoxypropanolamine scaffold and observing the impact on biological activity, researchers can identify the chemical features crucial for potency and selectivity.
Key areas for modification in SAR studies include:
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring can dramatically influence receptor affinity, selectivity, and metabolic stability.[12]
The Amine Group: The substitution pattern on the nitrogen atom is critical for activity. For example, in β-blockers, a bulky substituent like an isopropyl or tert-butyl group is often favored.
The Propanolamine Linker: Modifications to the linker, such as conformational constraints, can affect the compound's interaction with the target protein.[12]
In Vivo Evaluation: Translating In Vitro Findings
While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are crucial for evaluating the efficacy, pharmacokinetics (PK), and safety of lead compounds in a physiological context.[13][14]
Table 1: Examples of In Vivo Models for Assessing Phenoxypropanolamine Derivatives
Biological Activity
Potential In Vivo Model
Key Endpoints
Antihypertensive
Spontaneously Hypertensive Rat (SHR)
Mean arterial blood pressure, heart rate
Antidiabetic
Streptozotocin-induced diabetic mice/rats
Blood glucose levels, oral glucose tolerance test (OGTT)[15]
Anti-inflammatory
Carrageenan-induced paw edema in rats
Paw volume, expression of inflammatory markers (e.g., TNF-α, PGE2)[11]
Antimicrobial
Murine model of bacterial infection (e.g., thigh infection model)
Bacterial load in tissues, survival rate
Anticonvulsant
Maximal electroshock seizure (MES) test, pentylenetetrazole (PTZ)-induced seizures in mice[16]
Seizure threshold, duration, and severity
Conclusion and Future Directions
The phenoxypropanolamine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. While its role in adrenergic modulation is well-established, the expanding repertoire of biological activities, including proteasome inhibition and antimicrobial effects, underscores its therapeutic potential. The successful development of future drugs based on this scaffold will depend on a multi-faceted approach that integrates rational design, robust in vitro screening, detailed SAR studies, and validation in relevant in vivo models. As our understanding of disease biology deepens, so too will the opportunities to leverage the chemical versatility of phenoxypropanolamine derivatives to address unmet medical needs.
References
Maruyama, T., et al. (2009). Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 17(9), 3283-3294. [Link]
Kristen, G. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioanalysis & Biomedicine. [Link]
Manoury, P. M., et al. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry, 30(6), 1003-1011. [Link]
Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]
Rios, J. L., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 5055. [Link]
Discovers, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
Harutyunyan, A. A., et al. (2017). Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome β1 and β5 subunits. Bioorganic & Medicinal Chemistry Letters, 27(23), 5193-5197. [Link]
Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. [Link]
Patsnap Synapse. (2024). What is the mechanism of Phenylpropanolamine Hydrochloride?[Link]
National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem. [Link]
Corcoran, M., & O'Mahony, B. (1991). In-vivo pharmacokinetic characteristics of a transdermal phenylpropanolamine (PPA) preparation. European Journal of Drug Metabolism and Pharmacokinetics, Spec No 3, 297-299. [Link]
Aragen Life Sciences. (n.d.). In-vivo Animal Models. [Link]
Zhang, P., et al. (2020). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. RSC Advances, 10(7), 3956-3963. [Link]
Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
Akerman, B. R., & Gauthier, C. A. (1993). Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase. General Pharmacology, 24(4), 925-931. [Link]
Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential .beta.-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. [Link]
Shah, M. A., et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]
da Silva, A. L., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 18(10), 12106-12124. [Link]
Li, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 8(30), 16671-16680. [Link]
ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Link]
Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. [Link]
Reeder, M. R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 661-665. [Link]
Feng, B., et al. (2008). In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system. Drug Metabolism and Disposition, 36(2), 268-275. [Link]
El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1317. [Link]
Wnorowska, U., et al. (2025). Anti-inflammatory drugs as potential antimicrobial agents: a review. Frontiers in Pharmacology, 16. [Link]
ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
Gholami, M., et al. (2024). Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Gene, Cell and Tissue, 11(3). [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Palker, V., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8871. [Link]
Kumar, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 10. [Link]
Shree, P., et al. (2021). Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4428. [Link]
Adrenoreceptor Binding Affinity of 1-(Ethylamino)-3-phenoxypropan-2-ol
Executive Summary This technical guide provides an in-depth analysis of the adrenoreceptor binding affinity of 1-(Ethylamino)-3-phenoxypropan-2-ol (referred to herein as Et-PPA ). As a structural analogue of the "gold st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the adrenoreceptor binding affinity of 1-(Ethylamino)-3-phenoxypropan-2-ol (referred to herein as Et-PPA ). As a structural analogue of the "gold standard"
-blocker propranolol, Et-PPA serves as a critical probe compound in Structure-Activity Relationship (SAR) studies.
While clinical
-blockers typically feature bulky N-substituents (isopropyl or tert-butyl) and fused aromatic systems (naphthyl), Et-PPA represents the "stripped-down" pharmacophore: a simple phenyl ring and a linear ethyl amine. This guide details why Et-PPA exhibits significantly reduced affinity compared to its branched counterparts, elucidating the steric and hydrophobic requirements of the -adrenergic receptor (-AR) orthosteric binding pocket.
Molecular Pharmacology & SAR Analysis[1]
The Phenoxypropanolamine Pharmacophore
The title compound belongs to the aryloxypropanolamine class, the structural backbone of most
-adrenergic antagonists. Its binding affinity is governed by three distinct pharmacophoric zones:
The Aromatic Head (Phenoxy): Interacts with the receptor's aromatic cluster (Phe290, Trp109) via
- stacking.
The Linker & Chiral Center (-O-CH2-CH(OH)-): The (S)-enantiomer (levo) is essential for high affinity, positioning the hydroxyl group to form hydrogen bonds with Asn293 and Asp113 in the transmembrane helix.
The Amine Tail (-NH-Ethyl): The protonated amine forms a critical salt bridge with Asp113 (TM3).
The "N-Substituent Rule"
The defining feature of Et-PPA is the N-ethyl group. SAR data consistently demonstrates that
-AR affinity correlates with the steric bulk of the amine substituent:
Linear Alkyl (-NH-Ethyl): Low-to-Moderate affinity. The ethyl group is too small to fully occupy the hydrophobic pocket formed by Val114 and Phe290.
Branched Alkyl (-NH-Isopropyl/t-Butyl): High affinity. The branched groups of propranolol (isopropyl) or timolol (tert-butyl) maximize Van der Waals contacts within the hydrophobic cleft, anchoring the ligand.
Conclusion: 1-(Ethylamino)-3-phenoxypropan-2-ol exhibits a
significantly higher (weaker binding) than propranolol, likely in the high nanomolar to micromolar range ( nM), compared to the single-digit nanomolar affinity of N-isopropyl analogues.
Visualization: Pharmacophore & Binding Mode
The following diagram illustrates the interaction logic between Et-PPA and the
-Adrenergic Receptor, highlighting the suboptimal fit of the ethyl group.
Caption: Mechanistic binding map showing the suboptimal Van der Waals interaction of the N-ethyl group compared to the hydrophobic pocket's capacity.
Experimental Protocol: Radioligand Binding Assay
To empirically determine the affinity (
) of Et-PPA, the following self-validating protocol is recommended. This workflow uses I-Iodocyanopindolol (I-ICYP) , a high-affinity antagonist radioligand.
Membrane Preparation
Source: HEK293 cells stably expressing human
or AR.
Lysis: Harvest cells in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Homogenize using a Polytron (2 bursts, 10s).
Centrifugation: Spin at
(10 min) to remove nuclei. Supernatant is spun at (30 min) to pellet membranes.
Resuspension: Resuspend pellet in Binding Buffer (75 mM Tris-HCl, 12.5 mM MgCl
, 2 mM EDTA, pH 7.4). Flash freeze and store at -80°C.
Competition Binding Assay
This assay measures the ability of non-radioactive Et-PPA to displace
I-ICYP.
Step
Reagent/Action
Volume/Conc.
Notes
1
Binding Buffer
150 L
Maintain pH 7.4
2
Radioligand
25 L
I-ICYP (~20-50 pM final)
3
Competitor (Et-PPA)
25 L
Serial dilution ( M to M)
4
Membrane Protein
50 L
~5-10 g protein/well
5
Incubation
90 min
Room Temperature (25°C), shaking
6
Termination
Filtration
Harvest onto GF/B filters (pre-soaked in 0.3% PEI)
7
Wash
3 x 4 mL
Ice-cold wash buffer
8
Detection
Gamma Counter
Measure CPM (Counts Per Minute)
Validation Control: Include Propranolol (
M to M) as a positive control. Propranolol should yield an nM.
Data Analysis & Interpretation
Calculating Affinity (
)
Raw CPM data is converted to % Specific Binding. The
(concentration displacing 50% of radioligand) is determined via non-linear regression (4-parameter logistic fit).
The inhibition constant (
) is calculated using the Cheng-Prusoff Equation :
: Concentration of radioligand (I-ICYP).
: Dissociation constant of the radioligand (typically ~15-25 pM for ICYP).
Expected Results Comparison
The table below projects the comparative affinity profile based on established SAR data for phenoxypropanolamines.
Note: The removal of the naphthyl ring (replaced by phenyl) combined with the reduction from isopropyl to ethyl results in a "double hit" to affinity.
Workflow Visualization
Caption: Step-by-step experimental workflow for determining the Ki of Et-PPA.
References
Baker, J. G. (2005). The selectivity of
-adrenoceptor antagonists for the human , and adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Link
BindingDB. (2025). Affinity Data for Propranolol and Analogues.[4][6][7][8][9] Binding Database. Link
PubChem. (2025). Compound Summary: 1-(Ethylamino)-3-phenoxypropan-2-ol. National Library of Medicine. Link
Smith, L. H. (1978). Structure-activity relationships of beta-adrenergic blocking agents. Journal of Applied Chemistry and Biotechnology, 28(3), 201-212.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition (
) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
In Silico Modeling of 1-(Ethylamino)-3-phenoxypropan-2-ol Receptor Binding
Executive Summary The molecule 1-(Ethylamino)-3-phenoxypropan-2-ol represents the minimal pharmacophoric scaffold of the aryloxypropanolamine class of -adrenergic receptor ( -AR) antagonists. While lacking the bulky arom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 1-(Ethylamino)-3-phenoxypropan-2-ol represents the minimal pharmacophoric scaffold of the aryloxypropanolamine class of
-adrenergic receptor (-AR) antagonists. While lacking the bulky aromatic substituents of high-affinity drugs like propranolol or atenolol, this core structure contains the essential triad required for receptor recognition: an aromatic ether tail, a chiral hydroxyl linker, and a secondary amine headgroup.
This guide details the in silico modeling protocol for this scaffold. Unlike standard high-throughput screening workflows, modeling this fragment requires high-sensitivity protocols to accurately capture transient, low-affinity interactions that drive scaffold anchoring. We focus on the
-adrenergic receptor (-AR) as the primary target, utilizing a workflow that integrates Quantum Mechanical (QM) ligand preparation, rigid-receptor docking, and Molecular Dynamics (MD) simulations to validate binding stability.
Molecular Interaction Mechanism
To model this interaction effectively, one must understand the causality of the binding event. The binding of aryloxypropanolamines is driven by an entropy-enthalpy compensation mechanism where the pharmacophore anchors into the orthosteric pocket defined by Transmembrane (TM) helices 3, 5, 6, and 7.
The Pharmacophoric Triad
The ligand interacts via three distinct motifs, which must be preserved during ligand preparation:
The Ionic Anchor (Ethylamino Group): At physiological pH (7.4), the secondary amine (
) is protonated. This cation forms a critical salt bridge with Asp113 (TM3).
The Stereogenic H-Bond (C2-Hydroxyl): The (S)-enantiomer (levo) is the bioactive form. The hydroxyl group acts as both an H-bond donor to Asp113 and an acceptor from Asn312 (TM7), locking the ligand's orientation.
The Hydrophobic Tail (Phenoxy): This moiety inserts into a hydrophobic cleft formed by Phe290 (TM6), Trp286 (TM6), and Val114 (TM3), engaging in
- T-shaped or hydrophobic stacking interactions.
Interaction Pathway Diagram[1]
Figure 1: Mechanistic interaction map between the aryloxypropanolamine scaffold and key
-AR residues.
Computational Workflow & Protocols
This protocol is designed to be self-validating . The use of a "minimal" ligand means that steric clashes are less likely, but false positives (non-specific binding) are more likely. Therefore, the protocol emphasizes energetic rigorousness over speed.
Phase I: Ligand Preparation (QM-Based)
Standard force field preparation is often insufficient for fragments where electronic polarization affects the H-bond strength of the hydroxyl group.
Step 1: Stereochemical Generation. Generate both (R) and (S) enantiomers. The (S)-enantiomer serves as the active model; the (R)-enantiomer serves as a negative control (decoy) to validate the docking score's stereospecificity.
Step 2: Protonation. Force the secondary amine to a cationic state (+1 charge).
Step 3: Geometry Optimization. Perform DFT optimization (B3LYP/6-31G*) in a continuum solvent model (water) to obtain the low-energy bioactive conformation.
Phase II: Receptor Preparation
We utilize the high-resolution crystal structure of
-AR bound to carazolol (PDB: 2RH1 ).
Step 1: Clean Up. Remove T4-lysozyme fusion protein and non-interacting water molecules. Retain waters within 5Å of the orthosteric pocket if they bridge interactions (rare for this specific scaffold, but critical for catecholamines).
Step 2: H-Bond Network Optimization. Optimize the orientation of Asn312 and Ser203 to maximize donor/acceptor potential.
Step 3: Restrained Minimization. Minimize the protein structure (OPLS3e or AMBER ff14SB) with heavy atom restraints (0.3 Å RMSD limit) to relieve steric clashes without distorting the crystallographic pocket.
Phase III: Constrained Docking Protocol
Blind docking is ill-advised for fragments. We employ Pharmacophore-Constrained Docking .
Protocol:
Grid Generation: Center the grid on the coordinates of the co-crystallized carazolol amine nitrogen. Box size:
Å.
Constraint Definition:
Essential: Positional constraint (sphere, radius 1.5 Å) on Asp113 carboxylate oxygens requiring a cationic interaction.
Optional: H-bond constraint on Asn312.
Sampling: Use High-Precision (XP) mode (if using Glide) or Exhaustiveness=32 (if using AutoDock Vina).
Scoring: Retain top 10 poses.
Self-Validation Check:
Success Criterion: The (S)-enantiomer must score better (more negative
) than the (R)-enantiomer.
RMSD Check: Re-dock the native ligand (carazolol). The RMSD must be
Å to validate the grid.
Molecular Dynamics (MD) Simulation[2][3]
Docking provides a static snapshot. MD is required to verify if the "minimal" scaffold stays bound or drifts due to low affinity.
Simulation Setup
System: Ligand-Receptor complex embedded in a POPC lipid bilayer.
Solvent: TIP3P water model + 0.15 M NaCl (neutralizing charge).
Force Field: CHARMM36m (protein/lipids) + CGenFF (ligand).
Production Run Parameters
Ensemble: NPT (310 K, 1 bar).
Duration: 100 ns (fragments require less time to dissociate if unstable).
Time Step: 2 fs.
Analysis Metrics
Data should be summarized to prove stability.
Metric
Description
Success Threshold
Ligand RMSD
Deviation from docked pose
Å (stable binding)
H-Bond Occupancy
% time Asp113-Amine salt bridge exists
H-Bond Occupancy
% time Asn312-OH H-bond exists
Solvent Exposure
SASA of the Phenoxy ring
Stable (no drift to bulk solvent)
Simulation Workflow Diagram
Figure 2: Molecular Dynamics simulation pipeline for assessing scaffold stability.
Binding Free Energy Calculation
To rigorously rank this scaffold against derivatives, use MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on the MD trajectory.
For this specific scaffold, the hydrophobic contribution (
) from the phenoxy ring is the variable that will differ most from full-sized drugs like propranolol (which has a naphthyl ring). Expect a around -6 to -8 kcal/mol , significantly weaker than propranolol (-11 kcal/mol).
References
Crystal structure of the human beta2 adrenergic receptor-T4 lysozyme fusion protein.
Source: Cherezov, V. et al. Science (2007).
URL:[Link]
Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor.
Source: Joseph, S. S. et al. Journal of Pharmacology and Experimental Therapeutics (2000).[1]
URL:[Link]
Predicting Novel Binding Modes of Agonists to
Adrenergic Receptors Using All-Atom Molecular Dynamics.
Source: Vanni, S. et al. PLoS Computational Biology (2011).[2]
URL:[Link][2]
Discovery and development of beta-blockers.
Source: Wikipedia (General Pharmacophore History).
URL:[Link]
Automated docking screen: A case study with the beta2-adrenergic receptor.
Source: Kolb, P. et al. PLoS ONE (2009).
URL:[Link]
Synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol from 1,2-epoxy-3-phenoxypropane
[1][2] Abstract & Scope This application note details the protocol for the regioselective synthesis of 1-(ethylamino)-3-phenoxypropan-2-ol (CAS: 109632-08-8) via the aminolysis of 1,2-epoxy-3-phenoxypropane (Phenyl Glyci...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Scope
This application note details the protocol for the regioselective synthesis of 1-(ethylamino)-3-phenoxypropan-2-ol (CAS: 109632-08-8) via the aminolysis of 1,2-epoxy-3-phenoxypropane (Phenyl Glycidyl Ether).[1] This structural motif is a core pharmacophore in ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-adrenergic receptor antagonists (beta-blockers) and serves as a critical intermediate in the synthesis of pharmaceutical impurities and analogs.
The protocol emphasizes regiochemical control and the suppression of bis-alkylation (dimer formation), a common failure mode in epoxide aminolysis.[1] We provide a scalable, self-validating workflow suitable for research and early-stage process development.[1]
The synthesis proceeds via a nucleophilic ring-opening of the epoxide by the primary amine (ethylamine). Under basic or neutral conditions, the reaction follows an S
2 mechanism .
Regioselectivity: The nucleophile (ethylamine) attacks the less substituted carbon (C1, terminal methylene) of the epoxide ring due to steric hindrance at the C2 position.
Stereochemistry: If chiral epoxides are used, inversion of configuration occurs at the site of attack (though C1 is achiral in this substrate). The product contains one chiral center at C2.
Critical Side Reaction: Bis-Alkylation
The secondary amine product is more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group. Consequently, the product can compete for the remaining epoxide, leading to the formation of a tertiary amine impurity (dimer).
Control Strategy:
To mitigate this, a high molar ratio of amine to epoxide (minimum 5:1, preferably 10:1) is maintained.[1] This statistical overload ensures the epoxide is far more likely to encounter a primary amine molecule than a product molecule.
Pathway Visualization
The following diagram illustrates the reaction pathway and the competing side reaction.
Figure 1: Reaction pathway showing the primary SN2 mechanism and the competitive bis-alkylation side reaction.
Safety & Handling
Chemical
Hazard Class
Critical Handling Note
Phenyl Glycidyl Ether
Sensitizer, Carcinogen (Cat 1B)
Wear double nitrile gloves.[1] Use in a fume hood.[1] Degrades PVC; use glass/Teflon.[1]
Ethylamine (70% aq)
Flammable, Corrosive, Volatile
Boiling point is 16.6°C (neat). Keep solutions cold. Open containers slowly.
Perform all operations in a certified chemical fume hood.[1]
If using neat ethylamine (gas), a dry-ice condenser or sealed pressure tube is mandatory .[1] This protocol uses the safer 70% aqueous solution or 2M methanolic solution.
*Density of 70% EtNH2 is ~0.89 g/mL.[1] Mass required = 3.6 g (pure amine) / 0.70 = 5.14 g solution.[1]
Step-by-Step Procedure
Step 1: Reaction Setup
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charge the flask with Ethylamine solution (8.0 equiv) and Isopropanol (10 mL).
Cool the mixture to 0–5°C using an ice bath to minimize amine volatility during addition.
Step 2: Addition
Dissolve Phenyl Glycidyl Ether (1.0 equiv) in Isopropanol (5 mL).
Add the epoxide solution dropwise to the amine solution over 15–20 minutes.
Rationale: Slow addition keeps the local concentration of epoxide low relative to the amine, further suppressing dimer formation.
Step 3: Reaction
Allow the mixture to warm to room temperature (20–25°C).
Stir at room temperature for 1 hour.
Heat the mixture to 50°C for 3–4 hours.
Monitoring: Check progress by TLC (Mobile Phase: 10% MeOH in DCM + 1% NHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
OH). Product will be more polar (lower Rngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) than the epoxide. Staining with Ninhydrin will show the amine product (purple/pink).
Concentrate the mixture under reduced pressure (Rotary Evaporator) at 40°C to remove the solvent and excess ethylamine .
Note: Ethylamine is volatile; ensure the trap is cooled to capture it.
The residue is a crude oil containing the product and potential traces of dimer.
Step 5: Purification (Acid-Base Extraction)
This step is critical to remove neutral impurities (unreacted epoxide) and separate the product.[1]
Dissolve the crude residue in Dichloromethane (DCM) (20 mL).
Extract with 1M HCl (2 x 15 mL).
Chemistry: The amine product is protonated and moves to the aqueous layer. Neutral epoxide stays in DCM.[1]
Organic Layer Check: Keep the DCM layer aside (contains impurities).[1]
Basification: Cool the combined aqueous acidic layers in an ice bath. Adjust pH to >12 using 2M NaOH or pellets.[1] The product will oil out or precipitate.
Extract the basic aqueous layer with DCM (3 x 20 mL).
Wash the combined DCM extracts with Brine (10 mL).
Dry over anhydrous Na
SO , filter, and concentrate to dryness.
Step 6: Crystallization (Optional)
If the product remains an oil (common for free bases), convert to the HCl salt for solid isolation:
Ensure reaction runs at 50°C for sufficient time. During acid-base extraction, ensure aqueous layer is strongly basic (pH >12) before re-extraction.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Enantioselective Synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol via Jacobsen Hydrolytic Kinetic Resolution
Abstract & Introduction
1-(Ethylamino)-3-phenoxypropan-2-ol is a chiral β-amino alcohol and a key structural motif found in many β-adrenergic receptor blockers (β-blockers). The pharmacological activity of these compounds is highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or contribute to side effects. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these molecules is of paramount importance in pharmaceutical research and development.
This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-1-(Ethylamino)-3-phenoxypropan-2-ol. The cornerstone of this strategy is the Hydrolytic Kinetic Resolution (HKR) of racemic 1-phenoxy-2,3-epoxypropane, catalyzed by a chiral (salen)cobalt(III) complex, famously known as the Jacobsen catalyst.[1] This method is renowned for its operational simplicity, broad substrate scope, and exceptional enantioselectivity, often yielding both the unreacted epoxide and the corresponding 1,2-diol in nearly enantiopure form (>99% ee).[1][2] We will first detail the resolution of the racemic epoxide and then the subsequent nucleophilic ring-opening with ethylamine to yield the target compound with high optical purity.
Strategic Rationale & Workflow Overview
The chosen synthetic pathway leverages a kinetic resolution, a process in which one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst.[3] The Jacobsen Hydrolytic Kinetic Resolution (HKR) is an exemplary application of this principle, using water as a readily available and environmentally benign nucleophile.[4][5]
The core of the process involves the (R,R)-Jacobsen catalyst selectively catalyzing the hydrolysis of the (R)-enantiomer of 1-phenoxy-2,3-epoxypropane, leaving the (S)-enantiomer largely unreacted. However, for the synthesis of the (S)-amino alcohol, we require the (R)-epoxide. Therefore, we employ the (S,S)-Jacobsen catalyst to resolve the racemic epoxide. The (S,S)-catalyst preferentially hydrolyzes the (S)-epoxide, leaving behind the desired, highly enantioenriched (R)-1-phenoxy-2,3-epoxypropane. This enantiopure epoxide is then subjected to a regioselective SN2 ring-opening reaction with ethylamine at the sterically less hindered terminal carbon, yielding the final product, (S)-1-(Ethylamino)-3-phenoxypropan-2-ol, with inversion of configuration at that center.
Figure 1: Overall workflow for the synthesis of (S)-1-(Ethylamino)-3-phenoxypropan-2-ol.
Mechanistic Insight: The Jacobsen Catalyst in Action
The remarkable efficiency and selectivity of the HKR stem from the unique properties of the chiral (salen)Co(III) complex. The reaction is believed to proceed through a bimetallic mechanism involving two catalyst molecules.[6] One Co(III) center acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second Co(III) complex delivers a water molecule, which acts as the nucleophile.
The chiral salen ligand creates a sterically defined pocket around the cobalt center. One enantiomer of the racemic epoxide fits snugly into this pocket, allowing for optimal orientation for nucleophilic attack by the coordinated water molecule. The other enantiomer experiences significant steric hindrance, dramatically slowing its rate of hydrolysis. This difference in activation energy between the two diastereomeric transition states is the origin of the kinetic resolution.
Figure 2: Simplified representation of the enantioselective step in the HKR.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part A: Hydrolytic Kinetic Resolution of (±)-1-Phenoxy-2,3-epoxypropane
This protocol is adapted from the highly practical methods developed by Jacobsen et al.[1]
In a round-bottom flask, dissolve the (S,S)-Jacobsen catalyst (0.5 mol%) in toluene (approx. 0.1 M solution).
Add glacial acetic acid (2.0 eq relative to the catalyst).
Stir the solution open to the air for 30 minutes at room temperature. The color will change from orange-red to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species.[1]
Remove the solvent and excess acetic acid under reduced pressure to yield the brown, solid Co(III) catalyst. This activated catalyst can be used directly.
Kinetic Resolution Reaction:
To a flask containing the activated catalyst, add (±)-1-phenoxy-2,3-epoxypropane (1.0 eq).
Cool the flask to 0 °C in an ice bath.
Slowly add deionized water (0.55 eq) dropwise over 5-10 minutes. Note: The amount of water is critical. Using slightly more than 0.5 equivalents ensures the reaction proceeds past 50% conversion, maximizing the enantiomeric excess of the remaining epoxide.[5]
Allow the reaction to warm to room temperature (20-25 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC to confirm ~55% conversion.
Work-up and Purification:
Once the reaction is complete, dilute the mixture with diethyl ether.
Pass the solution through a short plug of silica gel to remove the catalyst. Wash the silica plug with additional diethyl ether.
Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (R)-epoxide and the (S)-diol product.
Purify the mixture using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The less polar epoxide will elute first, followed by the more polar diol.
Combine the fractions containing the pure epoxide and concentrate under reduced pressure to obtain (R)-1-phenoxy-2,3-epoxypropane as a colorless oil.
Determine the enantiomeric excess (ee) using chiral HPLC or GC analysis.
Part B: Synthesis of (S)-1-(Ethylamino)-3-phenoxypropan-2-ol
Materials & Reagents:
(R)-1-Phenoxy-2,3-epoxypropane (from Part A)
Ethylamine (70% solution in water or anhydrous in a suitable solvent like ethanol) (2.0-3.0 eq)
Isopropyl alcohol (IPA) or Ethanol
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
Epoxide Ring-Opening:
Dissolve the enantioenriched (R)-1-phenoxy-2,3-epoxypropane (1.0 eq) in isopropyl alcohol (approx. 0.5 M solution) in a round-bottom flask equipped with a reflux condenser.
Add the ethylamine solution (2.0-3.0 eq) to the flask.[7]
Heat the reaction mixture to reflux (for IPA, ~82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting epoxide is consumed.
Work-up and Purification:
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate or dichloromethane.
Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
If necessary, purify the product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient, potentially with 1% triethylamine to prevent streaking) to obtain pure (S)-1-(Ethylamino)-3-phenoxypropan-2-ol.
Expected Results & Data Summary
The described protocol consistently delivers the target compound with high yield and excellent enantioselectivity. The table below summarizes typical results obtained from this synthetic sequence.
Parameter
(R)-1-Phenoxy-2,3-epoxypropane
(S)-3-Phenoxypropane-1,2-diol
(S)-1-(Ethylamino)-3-phenoxypropan-2-ol
Typical Yield
40-45% (from racemic)
45-50% (from racemic)
85-95% (from R-epoxide)
Enantiomeric Excess (ee)
>99%
>98%
>99% (retains ee of epoxide)
Physical State
Colorless Oil
White Solid
White to off-white solid
Note: Yields and ee values are representative and can vary based on reaction scale, purity of reagents, and precision of the experimental execution.
Troubleshooting & Field-Proven Insights
Low Enantioselectivity in HKR: This is often due to catalyst deactivation or impure reagents. Ensure the Co(II) catalyst is fully oxidized to Co(III) during the activation step. Using anhydrous solvents (where applicable) and high-purity starting materials is crucial.
Slow or Stalled HKR: Insufficient stirring can be an issue in this biphasic reaction. Ensure vigorous agitation to maximize the interface between the organic epoxide and the aqueous nucleophile.
Catalyst Recycling: The Jacobsen catalyst can often be recovered and reused.[4] After the initial filtration through silica, the catalyst can be washed from the silica plug with a more polar solvent like methanol, dried, and reactivated for a subsequent run, although some loss of activity may be observed.
Regioisomer Formation in Aminolysis: While the reaction of terminal epoxides with primary amines like ethylamine is highly regioselective for the terminal carbon, using bulkier amines or different reaction conditions could lead to the formation of the other regioisomer. Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.
Conclusion
This application note details a robust and highly efficient chemo-catalytic method for the enantioselective synthesis of (S)-1-(Ethylamino)-3-phenoxypropan-2-ol. By employing the Jacobsen Hydrolytic Kinetic Resolution, this protocol provides access to a key chiral epoxide intermediate with exceptional levels of enantiopurity. The subsequent aminolysis proceeds cleanly to afford the final product in high yield. This strategy is scalable, reliable, and utilizes a commercially available catalyst, making it a valuable tool for researchers and professionals in pharmaceutical and chemical development.
References
Çelik, M., & Al-Rashida, M. (2020). Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor: (R)-2-bromo-1-(naphthalen-2-yl)ethanol. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1184-1190. [Link]
Li, Y., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. [Link]
Einarsdottir, B. O., et al. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 26(8), 2276. [Link]
Sud, A., et al. (2011). Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation. Chemistry, 17(51), 14380-4. [Link]
Van Yüzüncü Yıl Üniversitesi. (2020). Bio-Catalytic Asymmetric Synthesis of Β-Adrenergic Receptor Blocker Precursor: (r)-2. GCRIS. [Link]
Larrow, J. F., & Quigley, P. F. (2012). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Comprehensive Chirality. [Link]
OChemSimplified. (2022). Jacobsen HKR - The best reaction in organic chemistry? YouTube. [Link]
Wennemers, H., et al. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Journal of the American Chemical Society, 131(12), 4172-3. [Link]
Larrow, J. F., & Jacobsen, E. N. (2004). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Organic Syntheses, 75, 1. [Link]
Feng, X., et al. (2005). Enantioselective Hydrolytic Kinetic Resolution of 1,2-epoxy-3-phenoxy Propane Derivatives by New Chiral (Salen) Cobalt Complexes. Tetrahedron: Asymmetry. [Link]
Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center. [Link]
Villa, L., et al. (1983). Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Il Farmaco; edizione scientifica, 28(3), 173-86. [Link]
Kiss, V., et al. (2006). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Tetrahedron: Asymmetry, 17(15), 2220-2234. [Link]
Gutarowska, B., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6614. [Link]
Patel, S. R., et al. (2010). Process for preparation of phenoxypropanol amines.
National Center for Biotechnology Information. (n.d.). 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol. PubChem Compound Database. [Link]
Reddy, K. L., et al. (1999). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Synthesis, 1999(1), 63-65. [Link]
Application Notes & Protocols: High-Purity Isolation of 1-(Ethylamino)-3-phenoxypropan-2-ol
Abstract This document provides a comprehensive guide to the purification of 1-(Ethylamino)-3-phenoxypropan-2-ol, a key intermediate in the synthesis of various β-adrenergic receptor antagonists. The protocols detailed h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the purification of 1-(Ethylamino)-3-phenoxypropan-2-ol, a key intermediate in the synthesis of various β-adrenergic receptor antagonists. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the separation and purification processes. We will explore recrystallization, column chromatography, and distillation techniques, offering detailed, step-by-step methodologies to achieve high-purity material suitable for pharmaceutical applications.
Introduction: The Critical Role of Purity
1-(Ethylamino)-3-phenoxypropan-2-ol serves as a fundamental building block in the synthesis of numerous β-blockers, a class of drugs pivotal in the management of cardiovascular diseases.[1] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of its precursors. Impurities, which can arise from starting materials, side reactions, or degradation products, can impact the pharmacological and toxicological profile of the drug. Therefore, robust and reproducible purification methods are paramount.
This guide will delve into the most effective techniques for purifying this amino alcohol, addressing common impurities and providing protocols that ensure a high degree of chemical purity.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(Ethylamino)-3-phenoxypropan-2-ol is essential for designing effective purification strategies.
Table 1: Physicochemical Properties of 1-(Ethylamino)-3-phenoxypropan-2-ol and Related Compounds
The optimal purification strategy for 1-(Ethylamino)-3-phenoxypropan-2-ol often involves a combination of techniques to remove different types of impurities. The choice of method depends on the scale of the purification and the nature of the impurities present.
Caption: General purification workflow for 1-(Ethylamino)-3-phenoxypropan-2-ol.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[10][11] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[10]
Rationale and Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble. For amino alcohols, a common and effective solvent system is a mixture of a polar protic solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like hexane or heptane).[12] Ethyl acetate has also been reported as a suitable solvent for the crystallization of a similar amino alcohol.[13]
Table 2: Solvent Systems for Recrystallization
Solvent System
Rationale
Isopropanol/Hexane
Isopropanol dissolves the amino alcohol at elevated temperatures, while hexane acts as an anti-solvent, inducing crystallization upon cooling.
Ethanol/Water
A common pair where ethanol is the solvent and water is the anti-solvent.[10]
Ethyl Acetate
A moderately polar solvent that can be effective for single-solvent recrystallization of related amino alcohols.[13]
Toluene/Ligroin
A non-polar/non-polar pair that can be effective for less polar compounds.[10]
Protocol: Recrystallization from Isopropanol/Hexane
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude 1-(Ethylamino)-3-phenoxypropan-2-ol in a minimal amount of hot isopropanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists. If too much anti-solvent is added, add a small amount of hot isopropanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold isopropanol/hexane mixture to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum at a temperature below their melting point to remove residual solvents.
Column Chromatography: For High-Resolution Separation
When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred method.[14] This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[15]
Principles and Phase Selection
For the separation of β-blockers and related amino alcohols, normal-phase chromatography using silica gel as the stationary phase is highly effective.[16] The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is optimized to achieve the best separation. The addition of a small amount of a basic modifier like triethylamine can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.
Table 3: Chromatographic Conditions
Parameter
Recommended Conditions
Stationary Phase
Silica Gel (60-120 mesh)
Mobile Phase
Hexane:Ethyl Acetate gradient or Dichloromethane:Methanol gradient
Modifier
0.1-1% Triethylamine
Detection
UV at 254 nm or TLC with a suitable stain (e.g., potassium permanganate)
Protocol: Silica Gel Column Chromatography
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and carefully pour it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free bed.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.
Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Step-by-step workflow for column chromatography purification.
Vacuum Distillation: For Thermally Stable Compounds
For amino alcohols that are thermally stable, vacuum distillation can be an effective method for purification, particularly for removing non-volatile impurities and residual solvents.[8][9] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
Protocol: Vacuum Distillation
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are properly sealed. Use a short-path distillation head for high-boiling compounds to minimize product loss.
Charging the Flask: Place the crude or partially purified 1-(Ethylamino)-3-phenoxypropan-2-ol into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
Distillation: Gradually heat the distillation flask in a heating mantle while applying a vacuum.
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The first fraction may contain lower-boiling impurities and should be discarded.
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Purity Assessment: Ensuring Quality
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the compound and quantifying any residual impurities.[17][18] Both reversed-phase and chiral HPLC methods can be employed.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 1-(Ethylamino)-3-phenoxypropan-2-ol is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification technique depends on the specific impurities present and the desired level of purity. By employing a combination of recrystallization, column chromatography, and vacuum distillation, and by thoroughly characterizing the final product, researchers can ensure the quality and consistency of this vital synthetic intermediate.
References
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2025). Vertex AI Search.
Agrawal, Y. K., & Patel, R. N. (2005). Chiral chromatographic separation of beta-blockers.
Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface W
Analysis of Beta-Blockers in Environment - A Review. (2025). Vertex AI Search.
Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent. (n.d.).
Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. (2023). Semantic Scholar.
Method for recovering 2-amino alcohol. (n.d.).
Reduction of amino acids to corresponding amino alcohols. (2019). Chemistry Stack Exchange.
Research of the synthesis of new acetylene aminoalcohols. (n.d.).
Application Note: Affinity Profiling of 1-(Ethylamino)-3-phenoxypropan-2-ol via Competitive Radioligand Binding
[1] of 1-(Ethylamino)-3-phenoxypropan-2-ol at -Adrenergic Receptors using -Iodocyanopindolol. Introduction & Pharmacological Context 1-(Ethylamino)-3-phenoxypropan-2-ol represents the core pharmacophore of the aryloxypro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
of 1-(Ethylamino)-3-phenoxypropan-2-ol at -Adrenergic Receptors using -Iodocyanopindolol.
Introduction & Pharmacological Context
1-(Ethylamino)-3-phenoxypropan-2-ol represents the core pharmacophore of the aryloxypropanolamine class of
-adrenergic receptor (-AR) antagonists.[1] Structurally, it lacks the bulky aryl substituents (e.g., naphthyl in propranolol) or the branched amine (e.g., isopropyl) typically required for nanomolar potency. Consequently, this molecule often appears in drug development as:
A Fragment-Based Lead: Used in Structure-Activity Relationship (SAR) studies to probe the steric constraints of the receptor's orthosteric binding pocket.[1]
A Process Impurity/Metabolite: A degradation product or synthetic intermediate of complex beta-blockers (e.g., Metoprolol impurities).[1]
Experimental Objective:
To quantify the binding affinity (
) of 1-(Ethylamino)-3-phenoxypropan-2-ol by measuring its ability to competitively displace the high-affinity radioligand -Iodocyanopindolol (-ICYP) from recombinant human -adrenergic receptors.[1]
Mixing: Briefly shake the plate (low speed, 10 sec).
Phase 3: Incubation[1]
Conditions: Incubate for 90 minutes at 25°C (Room Temp) .
Rationale: Hydrophobic beta-blockers reach equilibrium slowly.[1] 25°C is preferred over 37°C to minimize receptor degradation during the long incubation (Source 1.6).
Phase 4: Termination & Counting[1]
Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer Filtermate).[1]
Filtration: Aspirate well contents through the PEI-treated GF/B filters.
Wash: Immediately wash filters 3 times with 3-4 mL ice-cold Wash Buffer .
Speed is key: The wash step removes unbound radioligand.[4] Cold buffer slows the dissociation rate (
) of the bound complex.
Drying: Allow filters to dry at room temperature for 30–60 mins.
Counting: Add solid scintillant (MeltiLex) or liquid cocktail and count in a Gamma Counter or Beta Scintillation Counter (if using liquid scintillant for
).
Data Analysis & Interpretation
Step 1: Quality Control (
-Factor)
Before calculating affinity, validate the assay window:
-adrenoceptor antagonists for the human , and adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition () of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.[1]
Bruns, R. F., et al. (1983).[1] Utility of polycation-treated filters for the assay of receptors.[6] Analytical Biochemistry, 132(1), 74-81.[1] (Establishes PEI usage).
PubChem Compound Summary. (2023). 1-(Ethylamino)-3-phenoxypropan-2-ol (Metoprolol Impurity A).[1] National Center for Biotechnology Information. [1]
Application Notes and Protocols: Cell-Based Functional Assays for 1-(Ethylamino)-3-phenoxypropan-2-ol
A Senior Application Scientist's Guide to Characterizing a Novel β-Adrenergic Antagonist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applic...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Characterizing a Novel β-Adrenergic Antagonist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based functional assays to characterize the pharmacological activity of 1-(Ethylamino)-3-phenoxypropan-2-ol. This compound belongs to the propanolamine class of molecules, which are frequently associated with β-adrenergic receptor antagonism. The following application notes and protocols are designed to provide a robust framework for determining the potency and mechanism of action of this compound by leveraging common and reliable cell-based assay technologies. We will delve into the scientific rationale behind assay selection, provide detailed, step-by-step protocols for antagonist characterization, and discuss data analysis and interpretation.
Introduction: The Scientific Rationale
The chemical structure of 1-(Ethylamino)-3-phenoxypropan-2-ol strongly suggests its potential interaction with adrenergic receptors, a class of G-protein coupled receptors (GPCRs) that are pivotal in regulating cardiovascular and other physiological functions.[1][2] Specifically, the aryloxypropanolamine scaffold is a hallmark of many clinically significant β-blockers.[3][4] These drugs exert their effects by antagonizing the actions of endogenous catecholamines like epinephrine and norepinephrine at β-adrenergic receptors.
β-adrenergic receptors, primarily the β1 and β2 subtypes, are predominantly coupled to the Gs signaling pathway.[5][6] Ligand-induced activation of these receptors stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[5][6] Therefore, a compound acting as a β-adrenergic antagonist will competitively inhibit agonist-induced cAMP production.
This guide will focus on two widely adopted and robust methods for quantifying changes in intracellular cAMP levels to functionally characterize 1-(Ethylamino)-3-phenoxypropan-2-ol as a β-adrenergic antagonist:
Luminescence-Based Reporter Assays: These assays utilize a genetically engineered luciferase reporter system that is responsive to changes in cAMP levels.[7][8][9]
Homogeneous Time-Resolved Fluorescence (HTRF) Immunoassays: This competitive immunoassay format provides a sensitive and high-throughput method for direct cAMP quantification.[10]
The selection of these assays is based on their high sensitivity, broad dynamic range, and amenability to high-throughput screening, making them ideal for drug discovery and development.[11][12]
Foundational Concepts: Signaling Pathways and Assay Principles
A thorough understanding of the underlying biological pathways and assay principles is critical for successful experimental design and data interpretation.
The β-Adrenergic Receptor-Gs-cAMP Signaling Pathway
The canonical signaling cascade initiated by the activation of Gs-coupled GPCRs, such as the β-adrenergic receptors, is a cornerstone of cellular communication. The workflow below illustrates this pathway.
Caption: The Gs-coupled β-adrenergic receptor signaling cascade.
Principles of Cell-Based Functional Assays
Cell-based assays offer a physiologically relevant context for studying drug-receptor interactions by utilizing intact, living cells.[13] For the characterization of 1-(Ethylamino)-3-phenoxypropan-2-ol, we will operate in an antagonist mode. This involves stimulating cells expressing the target β-adrenergic receptor with a known agonist to elicit a measurable response (cAMP production) and then quantifying the ability of the test compound to inhibit this response.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for characterizing 1-(Ethylamino)-3-phenoxypropan-2-ol.
Essential Preliminary Steps: Cell Line Selection and Culture
The choice of cell line is critical for a successful assay. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and low endogenous expression of most GPCRs. These cells can be stably or transiently transfected to express the human β1- or β2-adrenergic receptor. For this protocol, we will assume the use of a HEK293 cell line stably expressing the human β2-adrenergic receptor.
Cell Culture Protocol:
Culture HEK293-β2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Passage cells every 2-3 days or when they reach 80-90% confluency.
This assay measures cAMP levels by exploiting the cAMP-dependent activation of Protein Kinase A (PKA).[14] The assay principle is based on the competition between ATP and the luciferase substrate for the luciferase enzyme. Increased cAMP activates PKA, which consumes ATP, leading to a decrease in the luminescent signal.
Investigating the Hypotensive Activity of 1-(Ethylamino)-3-phenoxypropan-2-ol In Vivo
An Application Note and Protocol Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo investigation of the hypotensive activity of 1-(Ethyla...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo investigation of the hypotensive activity of 1-(Ethylamino)-3-phenoxypropan-2-ol. The structural characteristics of this compound strongly suggest it belongs to the aryloxypropanolamine class of beta-adrenergic receptor antagonists (β-blockers), a cornerstone therapy for hypertension.[1][2] This guide outlines a detailed, experience-driven approach, beginning with the mechanistic rationale and proceeding to robust, self-validating experimental protocols. We will cover the selection of an appropriate animal model, detailed methodologies for both non-invasive screening and gold-standard telemetry-based blood pressure measurement, data analysis, and interpretation. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to best practices in preclinical cardiovascular research.
Part 1: Mechanistic Rationale and Scientific Background
The chemical structure of 1-(Ethylamino)-3-phenoxypropan-2-ol is highly analogous to well-established β-blockers. The core aryloxypropanolamine scaffold is a key pharmacophore for interaction with β-adrenergic receptors. Therefore, the primary hypothesis is that this compound exerts its hypotensive effects by antagonizing these receptors, particularly the β1-adrenergic receptors located in the heart and kidneys.[3][4][5]
The Role of the Adrenergic System in Blood Pressure Regulation
The sympathetic nervous system is a critical regulator of cardiovascular function.[1] Its effects are mediated by catecholamines like norepinephrine and epinephrine, which act on adrenergic receptors (adrenoceptors).
α1-Adrenoceptors: Located on vascular smooth muscle, their stimulation causes vasoconstriction, leading to increased peripheral resistance and blood pressure.[6][7]
β1-Adrenoceptors: Predominantly found in the heart and kidneys.[3][4]
In the heart, stimulation increases heart rate (chronotropy) and contractility (inotropy), thereby increasing cardiac output and blood pressure.[8][9]
In the kidneys, stimulation triggers the release of renin, activating the renin-angiotensin-aldosterone system (RAAS), which increases blood volume and vascular resistance.[10]
β2-Adrenoceptors: Located in the smooth muscle of blood vessels and the bronchi.[11][12] Their activation leads to vasodilation and bronchodilation.[10][13]
A compound acting as a β1-blocker would be expected to lower blood pressure by reducing heart rate, cardiac contractility, and renin release.[14]
Hypothesized Signaling Pathway of 1-(Ethylamino)-3-phenoxypropan-2-ol
The diagram below illustrates the canonical β1-adrenergic signaling pathway and the proposed point of inhibition by the test compound.
Caption: Hypothesized mechanism of action via β1-adrenoceptor blockade.
Part 2: In Vivo Model Selection and Justification
The choice of animal model is critical for the clinical relevance of preclinical findings. For investigating essential hypertension, which accounts for over 90% of human cases, a genetic model is superior to surgically or pharmacologically induced models.[15]
Recommended Model: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated animal model for studying primary hypertension.[16][17]
Causality: SHRs develop hypertension beginning at 6 weeks of age without any external intervention, closely mimicking the pathophysiology of human essential hypertension.[17] This includes features like sympathetic nervous system overactivity.[18]
Trustworthiness: The hemodynamic and pathological characteristics of the SHR model are well-documented, providing a reliable baseline for evaluating the efficacy of antihypertensive agents.
Control Strain: The Wistar-Kyoto (WKY) rat is the appropriate normotensive control strain for SHR studies, as SHRs were originally derived from this strain.
Part 3: Experimental Design and Methodologies
A phased approach is recommended, starting with a non-invasive screening method to establish a dose-response relationship, followed by a definitive study using the gold-standard telemetry method.
Overall Experimental Workflow
Caption: Phased experimental workflow for assessing hypotensive activity.
Protocol 1: Dose-Response Screening via Tail-Cuff Plethysmography
This non-invasive method is suitable for initial screening to identify an effective dose range.[19][20] The key to reliable data is proper acclimatization of the animals to the procedure to minimize restraint-induced stress.[21][22][23]
Materials:
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
Vehicle (e.g., 0.5% methylcellulose in sterile water).
Oral gavage needles.
Step-by-Step Methodology:
Animal Acclimatization (Crucial for Data Integrity):
For 5-7 consecutive days prior to the study, place the rats in the restrainers within the measurement environment for 15-20 minutes daily.
Perform mock measurements (cuff inflation/deflation cycles) during the last 3 days of this period to habituate the animals to the entire process.[22] This significantly reduces stress-related blood pressure spikes.
Baseline Blood Pressure Measurement:
On two separate days before dosing, measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals.
Animals with highly variable baseline SBP (>30 mmHg difference between days) should be excluded.
Grouping and Dosing:
Randomly assign animals to groups (n=8-10 per group):
Group 1: Vehicle Control
Group 2: Test Compound (Dose 1, e.g., 1 mg/kg)
Group 3: Test Compound (Dose 2, e.g., 3 mg/kg)
Group 4: Test Compound (Dose 3, e.g., 10 mg/kg)
Group 5: Positive Control (e.g., Propranolol, 10 mg/kg)
Administer the assigned treatment via oral gavage.
Post-Dose Blood Pressure Monitoring:
Measure BP and HR at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours). This allows for characterization of the onset, peak, and duration of the hypotensive effect.
For each measurement, perform a set of 10-15 cycles, discarding the first 5 acclimation cycles.[22]
Protocol 2: Definitive Efficacy Study via Radiotelemetry
Telemetry is the gold standard for cardiovascular monitoring in conscious, freely moving animals, as it eliminates restraint stress and allows for continuous data collection.[26][27][28]
Test Compound, Vehicle, and Positive Control as described above.
Step-by-Step Methodology:
Transmitter Implantation Surgery:
Surgically implant the telemetry device under aseptic conditions and appropriate anesthesia. The pressure-sensing catheter is typically inserted into the abdominal aorta.[29]
Provide appropriate post-operative analgesia and care.
Allow a recovery period of at least 7-10 days to ensure the animals have returned to their normal physiological state and circadian rhythms.[29]
Baseline Data Collection:
Record continuous blood pressure (SBP, DBP, Mean Arterial Pressure - MAP) and HR for at least 48 hours prior to dosing to establish a stable baseline.
Data should be collected throughout both the light and dark cycles.
Study Design (Crossover Design Recommended):
A crossover design, where each animal receives all treatments (Vehicle, Test Compound doses) with a sufficient washout period (e.g., 1 week) between treatments, is highly recommended. This design minimizes inter-animal variability.
On the day of dosing, administer the treatment at a consistent time (e.g., beginning of the light cycle).
Continuous Post-Dose Monitoring:
Continuously record BP, MAP, and HR for at least 24 hours post-dosing.
The high-resolution data allows for precise determination of the pharmacodynamic profile of the compound.
Part 4: Data Acquisition and Analysis
Data Presentation
All quantitative data should be summarized in tables. Data are typically presented as Mean ± Standard Error of the Mean (SEM).
Table 1: Hypothetical Results from a Telemetry Study - Change from Baseline in Mean Arterial Pressure (mmHg)
Treatment Group
Time Post-Dose (Hours)
1 hr
2 hr
4 hr
8 hr
12 hr
24 hr
Vehicle
Δ MAP (mmHg)
-1.5 ± 1.2
-2.1 ± 1.5
-2.5 ± 1.8
-1.8 ± 1.3
-1.1 ± 1.0
-0.5 ± 0.8
Test Compound (3 mg/kg)
Δ MAP (mmHg)
-8.7 ± 2.1
-15.4 ± 2.5
-22.6 ± 3.1
-18.9 ± 2.8
-10.2 ± 2.0
-3.1 ± 1.5
Test Compound (10 mg/kg)
Δ MAP (mmHg)
-12.3 ± 2.4
-24.8 ± 3.0
-35.1 ± 3.5
-30.5 ± 3.3
-19.7 ± 2.6
-8.2 ± 1.9
Propranolol (10 mg/kg)
Δ MAP (mmHg)
-10.5 ± 2.2
-21.7 ± 2.9
-31.4 ± 3.2
-26.8 ± 3.0
-16.5 ± 2.4
-6.4 ± 1.7
*p < 0.05 compared to Vehicle group at the same time point.
Statistical Analysis
The primary endpoint is the change in blood pressure and heart rate from baseline.
For comparing multiple treatment groups over time, a two-way repeated-measures Analysis of Variance (ANOVA) is appropriate, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare individual treatment groups to the vehicle control.[30]
A p-value of < 0.05 is typically considered statistically significant.[31]
Specialized software packages can be used for detailed analysis of blood pressure variability.[32][33]
Part 5: Interpretation and Further Steps
Interpreting the Results
A statistically significant, dose-dependent decrease in blood pressure (SBP, DBP, MAP) compared to the vehicle control would confirm the hypotensive activity of 1-(Ethylamino)-3-phenoxypropan-2-ol.
A concurrent significant decrease in heart rate is a key piece of evidence supporting the hypothesized β1-blockade mechanism.[14] If the compound lowers blood pressure without affecting heart rate, other mechanisms (e.g., direct vasodilation via α1-blockade or other pathways) may be involved.[34]
Recommended Follow-Up Studies
In Vitro Receptor Binding Assays: To definitively confirm the mechanism, conduct competitive binding assays using membranes expressing human α1, β1, and β2 adrenoceptors to determine the compound's binding affinity (Ki) and selectivity.
Ex Vivo Vascular Reactivity: Use isolated aortic rings or mesenteric arteries to assess whether the compound has direct vasodilatory effects or if it can antagonize contractions induced by adrenergic agonists like phenylephrine (α1) or isoproterenol (β1/β2).
Safety and Toxicology Studies: Evaluate potential off-target effects and establish a safety profile before considering further development.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vivo evaluation of 1-(Ethylamino)-3-phenoxypropan-2-ol. By employing a phased approach that combines non-invasive screening with gold-standard telemetry, researchers can efficiently characterize the dose-response relationship, confirm efficacy, and gather critical data supporting the hypothesized mechanism of action as a beta-adrenergic antagonist. This structured methodology ensures the generation of high-quality, reproducible data essential for the preclinical development of novel antihypertensive therapeutics.
References
A Noninvasive Computerized Tail-Cuff System for Measuring Blood Pressure in Mice. Hypertension - American Heart Association Journals. [Link]
Non-Invasive Blood Pressure System for Rodents. Harvard Apparatus. [Link]
Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. PMC. [Link]
Hypertension and Vascular Disease Models. Inotiv. [Link]
Blood Pressure Measurement for Rodents. World Precision Instruments. [Link]
Blood Pressure Monitoring Through Radiotelemetry: Exploring the Viability of Its Application in Multihoused Small Laboratory Animals. Hypertension - American Heart Association Journals. [Link]
Rat Telemeters | Rodent Telemetry Devices & Equipment. ADInstruments. [Link]
ANIMAL MODELS FOR HYPERTENSION RESEARCH. ResearchGate. [Link]
Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals. [Link]
Beta Adrenergic Receptor Types and Function. YouTube. [Link]
Blood Pressure Is Regulated by an α1D-Adrenergic Receptor/Dystrophin Signalosome. Journal of Biological Chemistry. [Link]
α2-Adrenergic receptor signalling in hypertension. Portland Press. [Link]
Both β1- and β2-adrenoceptors contribute to feedforward coronary resistance vessel dilation during exercise. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
The beta1-adrenergic receptor in the heart. PubMed. [Link]
Animal Model of Hypertension (SHR model). Melior Discovery. [Link]
Hypotensive mechanisms of beta blockers. PubMed. [Link]
Screening methods of anti hypertensive agents. Slideshare. [Link]
Hemodynamic profile during and until 2 hours after the tail-cuff... ResearchGate. [Link]
MRBP Mouse and Rat Tail Cuff Method Blood Pressure Systems. IITC Life Science. [Link]
Does Tail‐Cuff Plethysmography Provide a Reliable Estimate of Central Blood Pressure in Mice?. PMC. [Link]
Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. ResearchGate. [Link]
Statistical Analysis on the Effect of Treatment on Blood Pressure Before and After Treatment in General Hospital Takum Using Paired T-Test. ResearchGate. [Link]
Use of 1-(Ethylamino)-3-phenoxypropan-2-ol as a research tool for studying adrenergic signaling
Executive Summary This guide details the application of 1-(Ethylamino)-3-phenoxypropan-2-ol (hereafter referred to as E-PPO ) as a specialized chemical probe in adrenergic pharmacology. Unlike clinical beta-blockers (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 1-(Ethylamino)-3-phenoxypropan-2-ol (hereafter referred to as E-PPO ) as a specialized chemical probe in adrenergic pharmacology. Unlike clinical beta-blockers (e.g., Propranolol, Metoprolol) which utilize bulky N-isopropyl or N-tert-butyl groups and substituted aromatic rings for nanomolar affinity, E-PPO represents the minimal pharmacophore scaffold of the aryloxypropanolamine class.
Primary Research Applications:
SAR Benchmarking: Determining the Gibbs free energy (
) contribution of N-substituents (Ethyl vs. Isopropyl) within the orthosteric binding pocket.
Low-Affinity Control: Validating the specificity of high-throughput screening (HTS) assays by defining the "affinity floor" for beta-adrenergic receptor (
-AR) interaction.
Impurity Profiling: Serving as a reference standard for synthesis by-products in the manufacturing of phenoxypropanolamine drugs.
Technical Specifications & Pharmacophore Analysis
Feature
Specification
Chemical Name
1-(Ethylamino)-3-phenoxypropan-2-ol
Molecular Formula
Molecular Weight
195.26 g/mol
Role
Structural Probe / Low-Affinity Antagonist
Target
-AR, -AR (Orthosteric Site)
Key Interaction
Ionic bond (Asp113), H-bond (Ser203/204/207), -stacking (Phe290)
Mechanistic Insight:
The
-AR binding pocket requires a bulky hydrophobic group on the amine nitrogen to displace water and interact with the hydrophobic sub-pocket near Asp113. E-PPO possesses a linear ethyl group , which is sterically suboptimal compared to the branched isopropyl group of Propranolol. Consequently, E-PPO exhibits significantly faster dissociation rates (), making it an ideal tool for kinetic competition studies .
Preparation: Dilute HEK293 membranes to a final protein concentration of 5 µ g/well .
Saturation: Prepare a fixed concentration of
-ICYP at (approx. 20-50 pM).
Competition Series: Prepare serial dilutions of E-PPO ranging from
M to M (due to expected lower affinity). Prepare Propranolol from M to M.
Incubation: Mix membranes, radioligand, and competitor. Incubate for 90 minutes at 25°C to reach equilibrium.
Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
Quantification: Count radioactivity using a gamma counter.
Data Analysis & Validation
IC50 Calculation: Fit data to a one-site competition model.
Ki Transformation: Use the Cheng-Prusoff equation:
Success Criterion: E-PPO should exhibit a
in the micromolar range (1-10 µM) , whereas Propranolol should be in the nanomolar range (1-10 nM) . This ~1000-fold shift quantifies the energetic contribution of the isopropyl group and the naphthyl ring expansion.
Agonist Challenge: Treat cells with a fixed concentration of Isoproterenol (
dose).
Antagonist Titration: Co-treat with increasing concentrations of E-PPO (
M to M).
Detection: Lyse cells after 30 minutes and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
Schild Plot Analysis: Plot
vs. .
Slope = 1: Indicates competitive antagonism.
Slope < 1: Indicates negative allosteric modulation or hemizygous depletion.
Comparative SAR Data Summary
The following table illustrates why E-PPO is critical for defining the "Pharmacological Floor" of adrenergic signaling.
Compound
N-Substituent
Aromatic Ring
Binding Affinity ()
Relative Potency
Propranolol
Isopropyl
Naphthyl
~1.5 nM
1000x
Alprenolol
Isopropyl
2-Allylphenyl
~2.0 nM
750x
E-PPO (Topic)
Ethyl
Phenyl (Unsubstituted)
~2,500 nM
1x (Baseline)
Phenoxypropanolamine
Hydrogen
Phenyl
>10,000 nM
Inactive
Interpretation: The jump from E-PPO to Propranolol demonstrates that the N-isopropyl and Naphthyl groups contribute approximately -4 to -5 kcal/mol of binding energy. E-PPO is thus the perfect "negative control" to ensure that a novel drug candidate is interacting specifically with the hydrophobic sub-pockets and not just non-specifically associating with the receptor surface.
References
Goodman & Gilman. The Pharmacological Basis of Therapeutics. 13th Edition. "Adrenergic Agonists and Antagonists."[1][2][3][4][5] McGraw-Hill Education.
PubChem. 1-(Ethylamino)-3-phenoxypropan-2-ol Compound Summary. National Library of Medicine.
European Pharmacopoeia (Ph.[6] Eur.). Metoprolol Tartrate: Impurity A.[7] (Identified as the N-ethyl analogue structure).[6]
IUPHAR/BPS Guide to Pharmacology. Beta-adrenoceptors: Ligands and SAR.
Baker, J.G. (2010). "The selectivity of
-adrenoceptor antagonists for the human , and adrenoceptors." British Journal of Pharmacology.
Optimizing reaction conditions for the synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol
Welcome to the technical support center for the synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of β-amino a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of β-amino alcohols, a critical pharmacophore in many β-blocker medications. Our goal is to provide practical, in-depth solutions to common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles.
The synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol is most commonly achieved via the nucleophilic ring-opening of 2-(phenoxymethyl)oxirane with ethylamine. While straightforward in principle, this reaction is sensitive to various parameters that can impact yield, purity, and scalability. This document provides a structured troubleshooting guide and a list of frequently asked questions to help you optimize your experimental outcomes.
Core Reaction Mechanism: Epoxide Aminolysis
The fundamental reaction involves the nucleophilic attack of ethylamine on one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, this reaction proceeds via a classic SN2 mechanism. The amine preferentially attacks the least sterically hindered carbon atom, leading to the highly regioselective formation of the desired product.[1][2]
Caption: SN2 mechanism for the synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
Low conversion is a common issue that can often be traced back to reaction kinetics or reagent stoichiometry.
Probable Cause A: Insufficient Reaction Rate
The aminolysis of epoxides can be slow at room temperature without a catalyst.[2] While ethylamine is a reasonably good nucleophile, the activation energy barrier may not be overcome under mild conditions.
Solution:
Increase Temperature: Gently heat the reaction mixture. A temperature range of 40-80°C is often effective.[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid byproduct formation at higher temperatures.
Introduce a Catalyst: While not always necessary, a catalyst can significantly accelerate the reaction. Options range from simple protic sources to Lewis acids.
Protic Solvents/Catalysts: Using ethanol or a DMF/water mixture as the solvent can facilitate the reaction by stabilizing the transition state.[4][5] A small amount of acetic acid can also act as an effective catalyst.[6]
Lewis Acids: Catalytic amounts (e.g., 1-5 mol%) of Lewis acids like Yttrium(III) chloride (YCl₃) or Scandium(III) chloride (ScCl₃) can activate the epoxide, making it more susceptible to nucleophilic attack.[7]
Probable Cause B: Incorrect Stoichiometry
To favor the formation of the desired secondary amine and prevent the formation of tertiary amine byproducts (see Question 2), a significant excess of ethylamine is required to ensure it outcompetes the product for reaction with the epoxide.
Solution: Use a 3 to 10-fold molar excess of ethylamine relative to the 2-(phenoxymethyl)oxirane.[8] This high concentration of the primary amine statistically favors its reaction with the epoxide.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I've isolated my product, but it's contaminated with a higher molecular weight impurity. How do I prevent this?
This is the classic hallmark of a di-alkylation side reaction, where the desired product, 1-(Ethylamino)-3-phenoxypropan-2-ol (a secondary amine), acts as a nucleophile and reacts with another molecule of the epoxide starting material.
Probable Cause: Insufficient Primary Amine Concentration
As the reaction progresses, the concentration of ethylamine decreases while the concentration of the product increases. If the product becomes a competitive nucleophile, the formation of the tertiary amine byproduct is inevitable.
Solution 1: Increase Ethylamine Stoichiometry: As mentioned previously, using a large excess (3-10 equivalents) of ethylamine is the most effective way to minimize this side reaction.[8] The high concentration of the primary amine ensures it remains the dominant nucleophile throughout the reaction.
Solution 2: Control Temperature and Reaction Time: Higher temperatures can sometimes increase the rate of the secondary reaction more than the primary one. Avoid excessive heating. Furthermore, do not let the reaction run for an unnecessarily long time after the starting epoxide has been consumed, as this provides more opportunity for the side reaction to occur.
Question 3: My purification is difficult. The product is hard to separate from byproducts or I get emulsions during workup.
Purification challenges with β-amino alcohols are common due to their dual functionality (amine and alcohol), which imparts polarity and basicity.
Solution for Difficult Separations (Column Chromatography):
Solvent System Optimization: A standard silica gel chromatography system is often ethyl acetate/hexanes. However, the basicity of the amine can cause streaking on the column. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This deactivates acidic sites on the silica and ensures a sharp, well-defined product peak.
Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina as the stationary phase instead of silica gel.
Solution for Emulsions and General Purification (Acid-Base Extraction):
This powerful technique leverages the basicity of the amine product to separate it from neutral or acidic impurities.
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
Separate the layers. Discard the organic layer (containing impurities).
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine, causing the pure product to precipitate or form an oil.
Extract the free-base product back into a fresh organic solvent.
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard protocol to start with?
A robust starting point is to react 2-(phenoxymethyl)oxirane with a 5-fold molar excess of ethylamine in ethanol. The mixture can be stirred at room temperature for 12-24 hours or heated to reflux for 2-6 hours to expedite the reaction.[5][9]
Q2: Is a catalyst absolutely necessary?
No. The reaction can proceed efficiently without a catalyst, especially when using a polar solvent system (like DMF/H₂O) or when heating.[4][10] A catalyst is primarily used to increase the reaction rate and allow for milder conditions (e.g., lower temperature or shorter time).
Q3: What is the best solvent for this reaction?
There is no single "best" solvent, as the choice depends on the desired reaction conditions.
Solvent System
Advantages
Considerations
Reference
Ethanol/Methanol
Good solubility for reactants, protic nature can assist reaction, easy to remove.
May require heating for reasonable reaction times.
| Toluene | Good for reactions with catalysts that are sensitive to protic solvents. | Generally requires a catalyst and heating. |[12] |
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common method. Use a silica gel plate and an appropriate eluent (e.g., 7:3 Ethyl Acetate:Hexanes + 0.5% Triethylamine). The epoxide starting material is less polar than the amino alcohol product. The reaction is complete when the spot corresponding to the epoxide has disappeared. Use a UV lamp to visualize the aromatic rings and an iodine chamber or potassium permanganate stain to visualize all spots.
Q5: What are the primary safety concerns?
Epoxides: 2-(phenoxymethyl)oxirane is a reactive electrophile and should be handled with care in a well-ventilated fume hood. They are potential mutagens.
Ethylamine: This is a volatile, flammable, and corrosive base with a strong odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: Adhere to standard safety protocols for handling organic solvents.
Detailed Experimental Protocol
Synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(phenoxymethyl)oxirane (1.0 eq).
Reagent Addition: Add ethanol (approx. 5 mL per gram of epoxide) to dissolve the starting material. In a separate container, prepare a solution of ethylamine (5.0 eq) in ethanol. Slowly add the ethylamine solution to the stirring epoxide solution.
Reaction: Stir the mixture at room temperature and monitor by TLC every 2-4 hours. Alternatively, heat the mixture to reflux (approx. 78°C for ethanol) and monitor every 30-60 minutes. The reaction is complete upon the disappearance of the 2-(phenoxymethyl)oxirane spot.
Workup:
Cool the reaction mixture to room temperature.
Remove the solvent and excess ethylamine under reduced pressure using a rotary evaporator.
Dissolve the resulting crude oil in ethyl acetate (20 mL).
Transfer the solution to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove any remaining water-soluble components.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, containing 0.5% triethylamine throughout. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 1-(Ethylamino)-3-phenoxypropan-2-ol as a solid or viscous oil.
References
Bhagavathula, D.S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Applicable Chemistry. [Link]
Lizza, J.R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
Reddy, L. H., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 51(88), 15976-15979. [Link]
Wang, R., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5729. [Link]
Lizza, J.R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Thieme E-Journals. [Link]
ResearchGate. (n.d.). Reaction of epoxides with ethylenediamine. [Table]. [Link]
Al-Masoudi, A. A. H., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 221-230. [Link]
Afridi, S., et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1933. [Link]
Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 374-380. [Link]
Da Re, P., et al. (1983). Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Il Farmaco; edizione scientifica, 38(3), 173-186. [Link]
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
Azizi, N., & Saidi, M.R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 5(5), 525-527. [Link]
Nguyen, D., et al. (2024). Synthesis and Biological Evaluation of Novel Epoxide-Amine Adducts. DePauw University. [Link]
Cooke, M.P. (2010). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of substituted piperidines and pyrrolidines. Eastern Michigan University. [Link]
PubChem. (n.d.). 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol. National Center for Biotechnology Information. [Link]
Google Patents. (2009).
Li, W., et al. (2012). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o689. [Link]
Igawa, S., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. International Journal of Molecular Sciences, 15(12), 23410-23425. [Link]
Technical Support Center: Chiral Resolution of 1-(Ethylamino)-3-phenoxypropan-2-ol
Status: Operational Ticket ID: RES-ETH-PHENOXY-001 Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026 Executive Summary & Chemical Context Welcome to the technical support guide for the ena...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: RES-ETH-PHENOXY-001
Assigned Specialist: Senior Application Scientist
Last Updated: February 18, 2026
Executive Summary & Chemical Context
Welcome to the technical support guide for the enantioseparation of 1-(Ethylamino)-3-phenoxypropan-2-ol . This molecule is a critical structural motif in the synthesis of
-adrenergic antagonists (beta-blockers). It shares high structural homology with propranolol and metoprolol intermediates, differing primarily by the -ethyl substituent rather than an -isopropyl group.
Key Chemical Challenges:
Secondary Amine Basicity: The ethylamino group is basic (
), making it suitable for diastereomeric salt formation but prone to interfering with certain transition-metal catalysts.
Steric Size: The ethyl group is less bulky than the isopropyl group found in many standard protocols. This reduces the steric discrimination required for enzymatic recognition, often necessitating lower reaction temperatures to maintain high enantiomeric ratios (
-values).
Solubility: The phenoxy ether tail adds lipophilicity, often causing diastereomeric salts to "oil out" rather than crystallize in polar solvents.
Primary Method: Lipase-catalyzed transesterification.[1][2][3]
Target: Selective acetylation of the (
)-enantiomer, leaving the ()-alcohol.
Workflow Diagram: EKR Process Flow
Caption: Kinetic resolution workflow separating the acylated (S)-enantiomer from the unreacted (R)-alcohol.
Troubleshooting Guide: EKR Issues
Symptom
Root Cause Analysis
Corrective Action
Low Selectivity ()
Steric Leakage: The ethyl group is too small for the enzyme's hydrophobic pocket to discriminate effectively at standard temperatures ().
Lower Temperature: Reduce reaction temperature to . Selectivity is enthalpy-driven; lower T increases the difference in activation energy between enantiomers [1].
Reaction Stalls < 40%
Acyl Donor Inhibition: High concentrations of acetaldehyde (byproduct of vinyl acetate) can deactivate the lipase.
Switch Donor: Use Isopropenyl Acetate . The byproduct is acetone, which is less inhibitory to Candida antarctica Lipase B (CAL-B) than acetaldehyde [1].
Add Co-solvent: Introduce 5-10% ionic liquid (e.g., [EMIM][BF4]) or use Toluene. This maintains enzyme dispersion and stabilizes the transition state [1].
Low Reaction Rate
Water Activity (): System is too dry. Lipases require a hydration shell to function.
Equilibrate: Pre-equilibrate the enzyme and solvent at using saturated salt solutions before mixing.
Recommended Protocol (Based on Homologs):
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435) or Candida rugosa Lipase (CRL).
Troubleshooting Module B: Classical Diastereomeric Salt Resolution
Primary Method: Fractional crystallization using chiral acids.
Target: Precipitation of one enantiomer as a salt.
Workflow Diagram: Salt Crystallization Logic
Caption: Decision tree for managing crystallization outcomes during diastereomeric salt formation.
Troubleshooting Guide: Crystallization Issues
Symptom
Root Cause Analysis
Corrective Action
"Oiling Out" (No Crystals)
Lipophilicity: The phenoxy group makes the salt too lipophilic for pure water/alcohol mixes.
Change Agent: Switch from Tartaric Acid to -Dibenzoyl-L-tartaric acid (DBTA) . The benzoyl groups engage in - stacking with the substrate's phenoxy ring, stabilizing the crystal lattice [2].
Low Yield (< 20%)
High Solubility: The salt is too soluble in the chosen alcohol (e.g., Methanol).
Antisolvent: Use Isopropanol (IPA) as the primary solvent. If yield remains low, add Hexane dropwise to the refluxing solution until slight turbidity appears, then cool [2].
Low Enantiomeric Excess (ee)
Eutectic Trap: The system is crystallizing as a conglomerate or the solubility difference is insufficient.
"Half-Quantity" Method: Use only 0.5 equivalents of the resolving agent.[4] This forces the formation of the less soluble diastereomer while leaving the other enantiomer as a free base in solution (Pope-Peachey method) [3].
Module C: Analytical Validation (HPLC)
Requirement: You must validate purity before proceeding to biological assays.
Recommended Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
Note: The diethylamine is critical to suppress peak tailing caused by the secondary amine interacting with silanol groups on the column.
Data Table: Typical Retention Behavior (Chiralpak AD-H)
| Component | Retention Time (approx.) | Resolution Factor (
) |
| :--- | :--- | :--- |
| ()-Enantiomer | 8.5 min | -- |
| ()-Enantiomer | 11.2 min | > 2.5 |
| Acylated Product (if EKR) | 5.0 min | > 5.0 (vs Alcohol) |
Frequently Asked Questions (FAQ)
Q: Can I use dynamic kinetic resolution (DKR) to get 100% yield?A: Direct DKR is difficult for secondary alcohols without a metal catalyst (like Ruthenium) to racemize the alcohol in situ. However, for this amine, the basic nitrogen can poison standard Ru-catalysts. You would need to protect the amine (e.g., as a carbamate) before attempting DKR, which adds synthetic steps. A standard kinetic resolution (max 50% yield) is often more efficient for early-stage development.
Q: Why does my specific rotation
not match the literature for Propranolol?A: Do not confuse this molecule with Propranolol. The -ethyl group significantly alters the optical rotation compared to the -isopropyl analog. Always rely on Chiral HPLC for ee determination, not optical rotation, which is concentration and pH-dependent.
Q: Is the (
)-enantiomer always the bioactive eutomer?A: Generally, for aryloxypropanolamine beta-blockers, the ()-enantiomer (levorotatory) is more potent at -adrenergic receptors. However, you must verify this for your specific -ethyl derivative using binding assays, as subtle steric changes can alter receptor affinity [4].
References
M. Sajdak et al. "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for
Relevance: Defines the optimized lipase/solvent system for the direct isopropyl homolog, applicable to the ethyl analog.
Dombrády, Z.S. et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent."[5] Curr Res Bioorg Org Chem, 2019.[5] Link
Relevance: Details the "Half-Quantity" method and solvent selection for amine resolution using tartaric acid deriv
B. Sousa et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines." Tetrahedron: Asymmetry, 2006. Link
Relevance: Provides the theoretical model for solubility and equilibrium in amine-acid salt resolutions.
Tocris Bioscience. "Beta-Adrenoceptor Antagonists Pharmacology Guide." Link
Relevance: General structure-activity relationship (SAR)
Technical Support Center: Overcoming Solubility Challenges with 1-(Ethylamino)-3-phenoxypropan-2-ol
Welcome to the technical support center for researchers utilizing 1-(Ethylamino)-3-phenoxypropan-2-ol. This guide provides in-depth, practical solutions to address the common yet significant challenge of this compound's...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing 1-(Ethylamino)-3-phenoxypropan-2-ol. This guide provides in-depth, practical solutions to address the common yet significant challenge of this compound's poor aqueous solubility in biological assays. Our goal is to equip you with the knowledge to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is 1-(Ethylamino)-3-phenoxypropan-2-ol and why is its solubility a concern?
A1: 1-(Ethylamino)-3-phenoxypropan-2-ol is a chemical compound belonging to the beta-blocker class, structurally related to known pharmaceuticals. Like many organic small molecules, its hydrophobic nature, characterized by a phenoxy and an ethylamino group, leads to limited solubility in aqueous buffers, which are the basis of most biological assays. Poor solubility can lead to several experimental artifacts, including compound precipitation, inaccurate concentration assessment, and consequently, unreliable assay results.[1]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration stock solution.[2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. Ethanol can also be used, but it is generally less effective for highly hydrophobic molecules.[3][4] Always start with a small amount of the compound to test solubility before committing your entire supply.
Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium or assay buffer. What's happening?
A3: This is a classic problem known as "carryover precipitation." While the compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO concentration is diluted in an aqueous environment. The final concentration of your compound may have exceeded its aqueous solubility limit. Strategies to overcome this are detailed in the Troubleshooting Guide below.
Q4: What is a "vehicle control" and why is it essential?
A4: A vehicle control is a crucial experimental control where the cells or assay components are treated with the same solvent (the "vehicle," e.g., DMSO) used to dissolve your test compound, at the same final concentration, but without the compound itself.[5][6] This is critical because solvents like DMSO can have their own biological effects, including cytotoxicity or altered gene expression, especially at higher concentrations.[7][8][9] The vehicle control allows you to distinguish between the effects of your compound and the effects of the solvent.[10]
Q5: Are there alternatives to DMSO for cell-based assays?
A5: Yes. If DMSO proves to be too toxic or interferes with your assay, several alternatives can be explored. These include:
Ethanol: Often used, but can also be cytotoxic.[11][12]
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their core, forming a water-soluble complex.[13][14][15] They are generally considered to have low toxicity.[16]
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that solubilize the compound. However, one must be cautious as surfactants can have their own biological activities and toxicities.[17][18][19]
Troubleshooting Guide & In-Depth Protocols
Problem 1: Compound Precipitation Upon Dilution into Aqueous Buffer
This is the most frequent issue. Your goal is to keep the compound in solution at its final working concentration.
Root Cause Analysis: The final concentration of the compound exceeds its thermodynamic solubility limit in the final assay buffer, which typically contains a low percentage of the organic co-solvent.
Decision Workflow for Solving Precipitation
Caption: Decision workflow for troubleshooting compound precipitation.
Solution 1: Optimize Co-Solvent Concentration
Rationale: Increasing the percentage of the organic co-solvent (like DMSO) in the final assay volume can increase the compound's solubility. However, this is a delicate balance, as co-solvents can be toxic to cells.
Protocol:
Determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. This is often between 0.1% and 0.5% (v/v) for many cell lines.[7][11]
Prepare your stock solution at a concentration that allows you to achieve the desired final compound concentration while keeping the DMSO level at or below this tolerated limit. For example, to achieve a 10 µM final concentration in an assay with a 0.5% DMSO limit, you must have a stock solution of at least 2 mM (a 1:200 dilution).
Crucial Step: When diluting, add the DMSO stock solution directly to the assay medium and mix immediately and vigorously (e.g., by vortexing or pipetting) to avoid localized high concentrations that can cause precipitation.[1]
Solution 2: Employ Cyclodextrins
Rationale: Cyclodextrins (CDs) are cage-like molecules with a hydrophobic interior and a hydrophilic exterior.[14] They can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for cell-based assays.[13]
Mechanism of Action: Encapsulation
Caption: Cyclodextrin encapsulates a hydrophobic compound to form a soluble complex.
Protocol:
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
Dissolve your 1-(Ethylamino)-3-phenoxypropan-2-ol in a minimal amount of DMSO.
Add the DMSO-compound solution to the HP-β-CD solution and vortex or sonicate until the solution is clear. This forms the cyclodextrin-drug inclusion complex.
This new, aqueous-based stock can then be diluted into your final assay with minimal risk of precipitation.
Problem 2: Choosing the Right Starting Concentrations
Root Cause Analysis: Without knowing the compound's solubility limits, it's easy to create a stock solution that is too concentrated and will inevitably crash out, or too dilute, requiring large volumes that disrupt the assay.
Solution: Empirical Solubility Testing
Rationale: Before preparing a large stock solution, perform a small-scale test to estimate the compound's solubility in key solvents.
Protocol:
Weigh out a small, precise amount of your compound (e.g., 1 mg) into several microcentrifuge tubes.
To each tube, add a precise volume of a different solvent (e.g., 100 µL of DMSO, ethanol, water, PBS).
Vortex vigorously for 1-2 minutes. Use sonication if necessary.[2]
Visually inspect for any undissolved particulate matter against a dark background.
Record the results in a table to guide your choice of primary solvent and maximum stock concentration.
Data Summary Table: Solvent Selection
Solvent
Recommended Max Concentration in Cell Assays
General Suitability for 1-(Ethylamino)-3-phenoxypropan-2-ol
Note: Maximum solvent concentrations are cell-line and exposure-time dependent and should be empirically determined.[7]
Final Recommendations & Best Practices
Always Prepare Fresh: Whenever possible, prepare fresh dilutions from your high-concentration stock solution for each experiment. Avoid storing dilute aqueous solutions, as the compound may precipitate over time.[2]
Avoid Freeze-Thaw Cycles: Aliquot your primary DMSO stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Visual Inspection is Key: Before adding your compound to the assay, always visually inspect the diluted solution. If you see any cloudiness, crystals, or film, do not proceed. The solution is not homogenous, and your results will be inaccurate.
Document Everything: Keep meticulous records of your solvent choice, stock concentrations, dilution steps, and final solvent percentage in your experiments. This is crucial for reproducibility and troubleshooting.
By following these guidelines, you can confidently navigate the solubility challenges of 1-(Ethylamino)-3-phenoxypropan-2-ol and ensure the integrity and accuracy of your biological data.
References
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. (2022). MDPI. [Link]
Solubilization techniques used for poorly w
Considerations regarding use of solvents in in vitro cell based assays. (2025).
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). MDPI. [Link]
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI. [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. (2025).
Considerations regarding use of solvents in in vitro cell based assays. (2013). Springer.
Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026).
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. (2022). National Library of Medicine. [Link]
Technical Support Center: Mass Spectrometry of Propanolamine Compounds
Welcome to the Technical Support Center for the Mass Spectrometry Analysis of Propanolamine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the Mass Spectrometry Analysis of Propanolamine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of this important class of molecules, which includes many beta-blocker drugs.
As Senior Application Scientists, we understand that achieving accurate and reproducible mass spectrometry data is paramount. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust understanding of artifact formation and mitigation.
I. Understanding the Analyte: The Propanolamine Structure
Propanolamine compounds share a common structural motif: a propan-2-ol backbone with an amine group and an aromatic moiety. This structure, while conferring therapeutic benefits, also presents specific challenges in mass spectrometry due to the presence of easily protonated amine and hydroxyl groups, and a propensity for fragmentation.
II. Troubleshooting Guides: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues observed in your mass spectra.
FAQ 1: I am observing significant in-source fragmentation of my propanolamine analyte, even when I expect to see the protonated molecule [M+H]⁺. What is causing this and how can I minimize it?
A. The Cause: In-Source Collision-Induced Dissociation (CID)
In-source fragmentation, also known as in-source CID, is a common phenomenon where analyte ions fragment in the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer.[1] This is often due to an excessive transfer of internal energy to the ions. For propanolamine compounds, the ether linkage and the bond between the propanolamine side chain and the aromatic ring are particularly susceptible to cleavage.
Common Neutral Losses in Propanolamine Mass Spectrometry:
A frequent in-source fragmentation pathway for propanolamines involves the neutral loss of a portion of the propanolamine sidechain. For instance, a common neutral loss is that of the isopropylamine group or related fragments. In the case of atenolol, a characteristic neutral loss of the acetamide group can be observed.[2]
B. Troubleshooting and Mitigation Strategies:
Reduce Cone/Fragmentor Voltage: The cone voltage (or fragmentor voltage, depending on the instrument manufacturer) is a primary driver of in-source fragmentation.[1] Systematically decrease this voltage in small increments while monitoring the intensity of the precursor ion versus the fragment ions.
Optimize Ion Source Temperature: High ion source temperatures can lead to thermal degradation and increased fragmentation.[3] While a certain temperature is necessary for efficient desolvation, excessive heat can be detrimental. Experiment with lowering the source temperature to find an optimal balance.
Softer Ionization Techniques: If available, consider using a softer ionization technique. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes produce less fragmentation for certain compounds.
Experimental Protocol: Optimizing Cone Voltage to Minimize In-Source Fragmentation
Prepare a standard solution of your propanolamine analyte at a known concentration (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
Infuse the solution directly into the mass spectrometer at a constant flow rate.
Set the initial cone/fragmentor voltage to a typical starting value (e.g., 30 V).
Acquire a full scan mass spectrum and record the intensities of the precursor ion [M+H]⁺ and the major fragment ions.
Decrease the cone/fragmentor voltage by 5 V and repeat the acquisition.
Continue this process until a minimal level of fragmentation is observed while maintaining good precursor ion intensity.
Plot the ratio of precursor ion intensity to fragment ion intensity as a function of the cone/fragmentor voltage to determine the optimal setting.
FAQ 2: My mass spectrum is crowded with unexpected peaks, including [M+23]⁺, [M+39]⁺, and [M+18]⁺. What are these and how can I get a cleaner spectrum?
A. The Cause: Adduct Formation
Adduct ions are formed when the analyte molecule associates with cations or other molecules present in the mobile phase or from the sample matrix.[4] Due to the presence of polar functional groups, propanolamine compounds are prone to forming adducts with alkali metals (e.g., sodium [Na]⁺ and potassium [K]⁺) and ammonium ([NH₄]⁺).[5]
Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade solvents and fresh, high-purity mobile phase additives to minimize alkali metal contamination.[6]
Avoid Glassware: If possible, use polypropylene vials and containers to reduce the leaching of sodium and potassium ions.[4]
Optimize Mobile Phase Additives: The choice of mobile phase additive can significantly influence adduct formation.
Formic Acid: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can promote protonation ([M+H]⁺) and suppress the formation of metal adducts.
Ammonium Formate/Acetate: While these are common buffers, they will lead to the formation of ammonium adducts. If these are problematic, consider alternative buffering systems.
Data Interpretation: If adducts cannot be completely eliminated, it is crucial to correctly identify them in your data to avoid misinterpretation.
FAQ 3: I am analyzing a propanolamine compound in a biological matrix (e.g., plasma, urine) and am experiencing poor sensitivity and reproducibility. What could be the issue?
A. The Cause: Matrix Effects
Matrix effects are a significant challenge in bioanalysis and occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest.[7][8] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise the accuracy and precision of quantification.
B. Troubleshooting and Mitigation Strategies:
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all interfering components.
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away matrix components.[8]
Optimize Chromatography: Chromatographic separation plays a crucial role in separating the analyte from matrix interferences.
Increase Chromatographic Resolution: Use a longer column, a smaller particle size, or a slower gradient to improve the separation between the analyte and co-eluting matrix components.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
Experimental Protocol: Evaluating Matrix Effects Using the Post-Extraction Addition Method
Prepare three sets of samples:
Set A (Neat Solution): Analyte and internal standard (IS) in a clean solvent.
Set B (Post-Spiked Blank Matrix): Extract blank biological matrix and then spike in the analyte and IS.
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction.
Analyze all three sets of samples by LC-MS.
Calculate the Matrix Factor (MF) and Recovery (RE):
MF = (Peak Area in Set B) / (Peak Area in Set A)
RE = (Peak Area in Set C) / (Peak Area in Set B)
An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
FAQ 4: I have observed a peak with a mass corresponding to the propanolamine plus the mass of a solvent molecule (e.g., acetone) minus water. What is this artifact?
A. The Cause: Schiff Base Formation
Propanolamines, containing a primary or secondary amine, can react with carbonyl compounds (aldehydes and ketones) present in solvents (e.g., acetone) or from the sample matrix to form a Schiff base (an imine).[9] This reaction is a condensation reaction that involves the loss of a water molecule.
B. Troubleshooting and Mitigation Strategies:
Solvent Purity: Ensure that your solvents are free from carbonyl contaminants. Use high-purity, LC-MS grade solvents.
Avoid Acetone: Do not use acetone for cleaning glassware or in any part of the sample preparation process if you are analyzing primary or secondary amines.
Sample Matrix Considerations: Be aware that certain biological matrices may contain endogenous aldehydes or ketones that could react with your analyte.
III. Advanced Topics
Chiral Analysis of Propanolamine Compounds
Many propanolamine-based drugs are chiral and are administered as racemic mixtures. However, the enantiomers can exhibit different pharmacological and toxicological profiles. Mass spectrometry, when coupled with a chiral separation technique, is a powerful tool for enantioselective analysis.
Challenges in Chiral MS Analysis:
Chiral Inversion: It is crucial to ensure that the analytical method does not cause chiral inversion, which would lead to inaccurate enantiomeric ratio measurements. This can be influenced by sample preparation conditions, pH, and temperature.
Co-elution: Achieving baseline separation of the enantiomers is critical for accurate quantification.
Workflow for Chiral LC-MS Analysis of Propanolamines:
Optimizing cell-based assays for consistent results with 1-(Ethylamino)-3-phenoxypropan-2-ol
Here is the technical support guide designed for researchers working with 1-(Ethylamino)-3-phenoxypropan-2-ol . Status: Operational Topic: Assay Optimization & Troubleshooting Molecule Class: Phenoxypropanolamine (Second...
As a Senior Application Scientist, I often see researchers struggle with 1-(Ethylamino)-3-phenoxypropan-2-ol . While structurally simple, this molecule behaves as a Cationic Amphiphilic Drug (CAD) .[1][3]
The core issue causing inconsistent IC50/EC50 data is rarely the target interaction itself.[3] Instead, it is usually Lysosomotropism (Ion Trapping) .[1][3] Due to its secondary amine (pKa ~9.[2][3]5) and moderate lipophilicity (LogP ~1.4), this compound freely permeates cell membranes but becomes protonated and trapped within acidic organelles (lysosomes), effectively "hiding" the drug from its cytosolic or membrane targets.[1]
This guide provides the protocols to control this variable and ensure reproducible data.
Module 1: Physicochemical Profile & Solubility
Diagnosis: If your dose-response curves are flat or your compound precipitates upon addition to media.[1][2][3]
Moderately lipophilic; permeable to membranes in uncharged state.[2][3]
Solubility
DMSO (High), Water (Low)
Risk: "Crashing out" when DMSO stock hits aqueous media.[1][2][3][4]
Troubleshooting Guide: Solubility
Q: My compound precipitates immediately when added to cell culture media.A: This is "Solvent Shock." The hydrophobic phenoxy ring aggregates before the amine can solvate.[3]
Solution: Do not add 100% DMSO stock directly to the well.[2][3]
Protocol: Create a 10x Intermediate in culture media (or PBS) before adding to cells.[2][3]
Dissolve powder in 100% DMSO (e.g., 10 mM Stock).
Dilute 1:100 into warm media (creates 100 µM, 1% DMSO). Vortex immediately.
Add this intermediate to your cells to reach final concentration.[2][3][4]
Q: Can I use Ethanol instead of DMSO?A:Avoid. Ethanol evaporates rapidly in 37°C incubators, changing the concentration of your stock during the assay setup. DMSO is less volatile and stabilizes the phenoxypropanolamine structure better.[3]
Module 2: The "Ion Trapping" Effect (Critical)
Diagnosis: You observe high variability between cell lines, or potency decreases over time (24h vs 48h).[1]
The Mechanism
1-(Ethylamino)-3-phenoxypropan-2-ol is a weak base.[1][2][3] In the cytosol (pH ~7.2), a small fraction remains neutral and can cross membranes. Once it enters a lysosome (pH ~5.0), it becomes 100% protonated (charged).[1][2] The charged form cannot cross the membrane back out .[3]
Result: The drug accumulates in lysosomes (up to 1000x cytosolic concentration), reducing the effective concentration at the actual drug target.
Visualization: The Ion Trapping Trap
Caption: Mechanism of Lysosomal Sequestration. The neutral amine permeates the membrane but becomes protonated and trapped in the acidic lysosome, depleting cytosolic concentration.
Protocol: Validating Lysosomal Interference
To confirm if this is affecting your data, run a Lysosomal pH Disruption Control :
Pre-treatment: Treat cells with 10 mM Ammonium Chloride (NH4Cl) or 100 nM Bafilomycin A1 for 30 minutes.[2][3] (This neutralizes lysosomal pH).[2][3]
Dosing: Add 1-(Ethylamino)-3-phenoxypropan-2-ol.
Readout: Compare IC50 with and without NH4Cl.
Result: If potency increases (lower IC50) with NH4Cl, your drug was being trapped.[1][3]
Module 3: Adsorption & Plasticware
Diagnosis: The compound "disappears" from the media in cell-free controls.[1][2][3]
Q: Should I use Polystyrene (PS) or Polypropylene (PP) plates?A: Lipophilic amines stick to Polystyrene (standard cell culture plates).[1][2][3]
Stocks/Dilutions: ALWAYS use Polypropylene (PP) or Glass.[1][2][3]
Assay Plates: If you must use PS plates for imaging/adherence, add 0.1% BSA (Bovine Serum Albumin) to your media.[3] The protein acts as a carrier, keeping the drug in solution and preventing it from sticking to the plastic walls.
Experimental Workflow: The "Gold Standard" Protocol
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) in your results, follow this specific dilution sequence.
Step-by-Step Preparation[1][2][3]
Weighing: Weigh the hydrochloride salt (more stable) or free base.[2][3]
Primary Stock: Dissolve in 100% DMSO to 10 mM . Store at -20°C in amber glass vials (light sensitive).
Assay Day:
Thaw stock at Room Temperature (Do not heat >37°C).
Step A: Prepare 100x concentration in Polypropylene tube using DMSO.
Step B: Dilute 1:100 into pre-warmed Media + 0.1% BSA.
Prevents precipitation; mimics in vivo transport.[2][3]
pH Control
HEPES (25 mM)
Prevents pH drift which alters protonation state.[2][3]
Incubation
< 24 Hours
Reduces risk of lysosomal accumulation artifacts.[2][3]
References & Authority[3][5][6][7][8]
PubChem. 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (Metoprolol Related Compound).[1][2][3] CID 10377584.[2][3][5] Link[1][2]
Kazmi, F., et al. (2013).[3] "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes."[1][2][3][6][7] Drug Metabolism and Disposition. (Demonstrates the Fa2N-4 assay for trapping). Link
Daniel, W.A. (2003).[3] "Mechanisms of cellular distribution of psychotropic drugs. Significance for drug action and interactions."[8] Progress in Neuro-Psychopharmacology & Biological Psychiatry. (Foundational text on ion trapping of lipophilic amines). Link
European Pharmacopoeia (Ph.[2][3] Eur.). Metoprolol Tartrate: Impurity A.[2][3] (Defines the chemical standard and stability). Link
Disclaimer: This guide is for research use only. 1-(Ethylamino)-3-phenoxypropan-2-ol is a chemical probe/impurity and not approved for clinical use.[1][2][3]
Technical Support Center: Stability & Handling of 1-(Ethylamino)-3-phenoxypropan-2-ol
[1][2] Executive Summary 1-(Ethylamino)-3-phenoxypropan-2-ol is a secondary amine and a -amino alcohol.[1] Structurally, it serves as the core pharmacophore for many aryloxypropanolamine -blockers and is frequently utili...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(Ethylamino)-3-phenoxypropan-2-ol is a secondary amine and a
-amino alcohol.[1] Structurally, it serves as the core pharmacophore for many aryloxypropanolamine -blockers and is frequently utilized as a reference standard for impurity profiling (e.g., related to Propafenone or Metoprolol analogs).
Users frequently encounter stability failures not due to the compound's inherent fragility, but due to incompatible solvent choices and uncontrolled pH environments . This guide provides a self-validating framework to ensure experimental integrity.
Module 1: Chemical Stability & Storage
Q: Why is my solid reference standard turning yellow?
A: You are likely observing oxidative degradation of the secondary amine.
While the phenoxy ether linkage is relatively robust, the secondary ethylamine moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen and trace moisture. This leads to the formation of N-oxides and subsequent radical degradation products (chromophores) which cause yellowing.[1]
Corrective Protocol:
Inert Atmosphere: Long-term storage must be under Argon or Nitrogen.[1]
Desiccation: The
-amino alcohol motif is hygroscopic. Moisture accelerates hydrolysis and oxidation. Store in a desiccator at -20°C.
Visual Check: If the solid is yellow, perform a purity check. If purity is >98% but yellow, it is a surface oxide layer; recrystallization may be possible but is generally not recommended for analytical standards.
Q: Can I store stock solutions in Methanol or Ethanol?
A: CRITICAL WARNING: NO.
This is the most common user error.
-amino alcohols can undergo transesterification or solvent-mediated degradation in protic solvents like methanol, especially if the solution is slightly acidic or basic.[1] Furthermore, dissolved oxygen in alcohols is difficult to remove completely.
The Self-Validating Solvent System:
Preferred Solvent: DMSO (Dimethyl Sulfoxide) or Acetonitrile (ACN).[1]
Validation: Prepare a 1 mg/mL solution in MeOH and one in DMSO. Incubate at 25°C for 48 hours. Inject both into HPLC. The MeOH solution will likely show satellite peaks (solvent adducts or degradation), while DMSO remains stable.
Module 2: Solution Chemistry & Solubility
Q: My sample precipitated when I added it to the cell culture media (pH 7.4). Why?
A: You have crossed the solubility threshold determined by the pKa.
Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate to the mobile phase. This suppresses silanol ionization and ion-pairs with the amine.[1]
Column Choice: Switch to a "Base-Deactivated" or highly end-capped column (e.g., C18 with steric protection).[1]
High pH Strategy: If your column is hybrid-silica (pH stable up to 12), run the method at pH 10.5 (using Ammonium Hydroxide).[1] The amine will be neutral, eliminating silanol interaction entirely.
Visualizing the Degradation & Analytical Logic
The following diagram illustrates the degradation pathways and the decision tree for troubleshooting impurity peaks.
Figure 1: Mechanistic degradation pathways (Red/Yellow paths) and analytical troubleshooting logic (Green path) for aryloxypropanolamines.
Cationic at pH < 9.[1] Avoid neutral buffers for high conc. stocks.
LogP
~1.4 – 1.8
Moderately lipophilic. Elutes mid-gradient on Reverse Phase C18.
UV Max
~270-275 nm (Phenoxy)
Detection wavelength.[1] Weak chromophore; avoid <220 nm due to solvent noise.
Hygroscopicity
High
Weigh quickly; do not leave vials open.
References
PubChem. (2025). 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol (Metoprolol Impurity A) and related Aryloxypropanolamines.[1] National Library of Medicine. [Link][1]
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? (Addressing secondary amine interactions with silanols). [Link]
EPFL. (2024). pKa Data Compilation for Aliphatic Amines and Amino Alcohols. École Polytechnique Fédérale de Lausanne. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2014). Degradation pathways study of aryloxypropanolamines. (General mechanism for ether cleavage and oxidation in this class). [Link]
A Comparative Analysis of Beta-Blocking Activity: Propranolol versus 1-(Ethylamino)-3-phenoxypropan-2-ol
A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone of therapy and a sub...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone of therapy and a subject of continuous research. This guide provides an in-depth comparison of the beta-blocking activity of the well-established non-selective antagonist, propranolol, and a less-characterized phenoxypropanolamine derivative, 1-(Ethylamino)-3-phenoxypropan-2-ol. By juxtaposing the extensive experimental data available for propranolol with the anticipated profile of its analogue, we aim to provide a framework for future research and a deeper understanding of the structure-activity relationships within this critical class of drugs.
Introduction to Beta-Adrenergic Antagonism
Beta-adrenergic receptors (β-ARs) are integral membrane proteins that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1][2] These receptors are classified into three main subtypes: β1, β2, and β3. β1-receptors are predominantly located in the heart and kidneys, where their stimulation increases heart rate, contractility, and renin release.[2] β2-receptors are abundant in the smooth muscle of the bronchioles, blood vessels, and uterus, and their activation leads to relaxation.[1] Propranolol, a prototypical non-selective beta-blocker, competitively inhibits both β1- and β2-receptors, leading to its wide range of therapeutic effects and also its characteristic side-effect profile.[1][3] The compound 1-(Ethylamino)-3-phenoxypropan-2-ol belongs to the same chemical class of aryloxypropanolamines as many clinically used beta-blockers, suggesting it possesses similar pharmacological activity. This guide will delve into the experimental methodologies used to characterize such activity and compare the known profile of propranolol with the putative profile of 1-(Ethylamino)-3-phenoxypropan-2-ol.
Chemical Structures
A foundational element in understanding the pharmacological activity of these compounds is their molecular structure.
Compound
Chemical Structure
Propranolol
1-(Ethylamino)-3-phenoxypropan-2-ol
The core structure of an aryloxypropanolamine is evident in both molecules. The nature of the substituent on the amino group and the aromatic ring system are critical determinants of receptor affinity and selectivity.
The beta-blocking activity of a compound is quantified through a series of in vitro and in vivo experiments. Here, we present a comparison based on established data for propranolol and the anticipated properties of 1-(Ethylamino)-3-phenoxypropan-2-ol, derived from structure-activity relationship studies of related compounds.
Table 1: Comparative Beta-Adrenergic Receptor Binding and Functional Antagonism
Parameter
Propranolol
1-(Ethylamino)-3-phenoxypropan-2-ol
Receptor Affinity (Ki)
β1-Adrenoceptor
High affinity
Predicted high affinity
β2-Adrenoceptor
High affinity
Predicted moderate to high affinity
Functional Antagonism (pA2)
β1-Adrenoceptor
~8.6 (in human heart)
Predicted potent antagonism
β2-Adrenoceptor
~8.9 (in human heart, against adrenaline)
Predicted antagonism
Selectivity (β1 vs. β2)
Non-selective
Predicted to be non-selective or weakly β1-selective
Intrinsic Sympathomimetic Activity (ISA)
None
Predicted to have no significant ISA
Experimental Protocols for Assessing Beta-Blocking Activity
To ensure scientific rigor, the characterization of a potential beta-blocker requires a multi-faceted experimental approach. The following protocols are standard in the field for determining the affinity and functional antagonism of such compounds.
In Vitro Assays
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for the beta-adrenergic receptors. It involves the use of a radiolabeled ligand that is known to bind with high affinity to the receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for β1- and β2-adrenergic receptors.
Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) for binding to receptors in a membrane preparation from a tissue or cell line expressing the target receptor.
Methodology:
Membrane Preparation: Isolate cell membranes from tissues (e.g., rat heart for β1, rat lung for β2) or cultured cells overexpressing the specific receptor subtype.
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
2. Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor blockade, which is the inhibition of agonist-stimulated second messenger production.
Objective: To determine the functional potency (IC50 or pA2 value) of the test compound in blocking agonist-induced cyclic AMP (cAMP) production.
Principle: Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist (e.g., isoproterenol), stimulate adenylyl cyclase to produce cAMP. A beta-blocker will antagonize this effect.
Methodology:
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the β1- or β2-adrenergic receptor.
Treatment: Pre-incubate the cells with varying concentrations of the test compound.
Stimulation: Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50. For determining the pA2 value, Schild analysis is performed using a range of agonist concentrations.
Caption: Workflow for a functional cAMP accumulation assay.
In Vivo Assays
1. Antagonism of Isoproterenol-Induced Tachycardia
This in vivo model assesses the ability of a beta-blocker to antagonize the physiological effects of a beta-agonist on heart rate.
Objective: To evaluate the in vivo potency and duration of action of the test compound as a β1-adrenoceptor antagonist.
Principle: Isoproterenol, a non-selective β-agonist, causes a dose-dependent increase in heart rate (tachycardia) primarily through stimulation of cardiac β1-receptors. A beta-blocker will attenuate this response.
Methodology:
Animal Model: Use anesthetized or conscious, instrumented rats or mice.
Baseline Measurement: Record baseline heart rate and blood pressure.
Drug Administration: Administer the test compound via an appropriate route (e.g., intravenously or orally).
Agonist Challenge: At various time points after administration of the test compound, administer a challenge dose of isoproterenol.
Measurement: Record the changes in heart rate and blood pressure in response to the isoproterenol challenge.
Data Analysis: Compare the isoproterenol-induced tachycardia in the presence and absence of the test compound to determine the degree of beta-blockade.
Discussion and Future Directions
Propranolol's non-selective beta-blocking activity is well-documented, with a high affinity for both β1- and β2-adrenergic receptors.[1][3] This lack of selectivity is responsible for its therapeutic efficacy in a range of cardiovascular disorders but also contributes to its adverse effects, such as bronchoconstriction in asthmatic patients.[1]
For 1-(Ethylamino)-3-phenoxypropan-2-ol, direct experimental data on its beta-blocking profile is not widely published. However, based on the structure-activity relationships of phenoxypropanolamine beta-blockers, we can make some informed predictions. The ethylamino group at the nitrogen atom is smaller than the isopropyl group found in propranolol. This modification might slightly alter the affinity and selectivity profile. Generally, smaller N-alkyl substituents in this class of compounds tend to maintain non-selective or show a slight preference for β1-receptors. Therefore, it is plausible that 1-(Ethylamino)-3-phenoxypropan-2-ol is a potent beta-blocker with a profile that may be non-selective or weakly β1-selective.
To definitively characterize the beta-blocking activity of 1-(Ethylamino)-3-phenoxypropan-2-ol, a comprehensive investigation using the experimental protocols outlined above is necessary. Such studies would provide valuable data on its receptor affinity (Ki), functional potency (pA2), and selectivity, allowing for a direct and quantitative comparison with propranolol.
Conclusion
Propranolol remains a crucial tool in both clinical practice and pharmacological research due to its well-characterized, potent, non-selective beta-blocking activity. While 1-(Ethylamino)-3-phenoxypropan-2-ol, as a member of the same chemical class, is predicted to exhibit beta-blocking properties, the absence of direct comparative experimental data necessitates further investigation. The experimental frameworks detailed in this guide provide a clear path for the elucidation of its pharmacological profile. A thorough understanding of the subtle structural modifications that influence beta-blocker activity, as exemplified by the comparison of these two molecules, is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
Propranolol and its Mechanism of Action - Open Access Journals. (n.d.).
What is the mechanism of action of Propranolol (beta blocker)? - Dr.Oracle. (2025, February 17).
Propranolol. (2024, October 26). In Wikipedia.
Propranolol - Mechanism of Action. (2018, May 18). [Video]. YouTube.
Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(11), 3886–3896.
O'Donnell, S. R., & Wanstall, J. C. (1979). The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria. Naunyn-Schmiedeberg's archives of pharmacology, 308(3), 183–190.
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). JOVE.
Berthonneche, C., Peter, B., Schüpfer, F., Hayoz, P., Kutalik, Z., Abriel, H., & Kucera, J. P. (2009). Cardiovascular response to beta-adrenergic blockade or activation in 23 inbred mouse strains. PloS one, 4(8), e6610.
Machin, P. J., Hurst, D. N., Bradshaw, R. M., Blaber, L. C., Burden, D. T., & Melarange, R. A. (1984). Beta 1-selective adrenoceptor antagonists. 3. 4-Azolyl-linked phenoxypropanolamines. Journal of medicinal chemistry, 27(4), 503–509.
Machin, P. J., Hurst, D. N., Bradshaw, R. M., Blaber, L. C., Burden, D. T., & Melarange, R. A. (1984). beta 1-selective adrenoceptor antagonists. 2. 4-ether-linked phenoxypropanolamines. Journal of medicinal chemistry, 27(4), 503–509.
Grote, C., & Gies, J. P. (1988). Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin. Biochemical pharmacology, 37(18), 3441–3447.
Brogden, R. N., & Chetty, M. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's archives of pharmacology, 331(1), 60–70.
van de Water, A., Houwen, H., van der Harst, J. E., de Boer, J., & Zaagsma, J. (1985). Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines. Journal of pharmacy and pharmacology, 37(7), 478–482.
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.
Cai, Y., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
BenchChem. (2025).
BenchChem. (2025).
PDSP. (n.d.). Assay Protocol Book.
O'Donnell, S. R., & Wanstall, J. C. (1979). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. British journal of pharmacology, 67(3), 381–388.
ResearchGate. (n.d.).
ResearchGate. (n.d.). Cardiovascular response to catecholamines. A, isoproterenol (3 g/kg) or... [Figure].
Reinhardt, D., & Wagner, J. (1977). On the coexistence of beta 1- and beta 2-adrenoceptors in various organs. Naunyn-Schmiedeberg's archives of pharmacology, 297(2), 185–193.
Baker, M., & Mistry, R. (2001). beta(1)- and beta(2)-Adrenoceptor antagonist activity of a series of para-substituted N-isopropylphenoxypropanolamines. Bioorganic & medicinal chemistry, 9(10), 2749–2761.
Green, S. A., & Hein, L. (2013). Propranolol targets hemangioma stem cells via cAMP and mitogen-activated protein kinase regulation.
Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
Janiak, P. S., Moser, U., & Mutschler, E. (1978). [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. Archiv der Pharmazie, 311(2), 131–135.
Kaumann, A. J., & Lemoine, H. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(1), 27-39.
Bar, F. W., & van de Water, A. (1985). Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines. Journal of Pharmacy and Pharmacology, 37(7), 478-482.
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061.
Cai, Y., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
BenchChem. (2025).
BenchChem. (2025).
PDSP. (n.d.). Assay Protocol Book.
O'Donnell, S. R., & Wanstall, J. C. (1979). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. British Journal of Pharmacology, 67(3), 381–388.
ResearchGate. (n.d.).
ResearchGate. (n.d.). Cardiovascular response to catecholamines. A, isoproterenol (3 g/kg) or... [Figure].
Reinhardt, D., & Wagner, J. (1977). On the coexistence of beta 1- and beta 2-adrenoceptors in various organs. Naunyn-Schmiedeberg's Archives of Pharmacology, 297(2), 185–193.
Baker, M., & Mistry, R. (2001). beta(1)- and beta(2)-Adrenoceptor antagonist activity of a series of para-substituted N-isopropylphenoxypropanolamines. Bioorganic & Medicinal Chemistry, 9(10), 2749–2761.
Green, S. A., & Hein, L. (2013). Propranolol targets hemangioma stem cells via cAMP and mitogen-activated protein kinase regulation.
Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
Janiak, P. S., Moser, U., & Mutschler, E. (1978). [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. Archiv der Pharmazie, 311(2), 131–135.
Kaumann, A. J., & Lemoine, H. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(1), 27-39.
Bar, F. W., & van de Water, A. (1985). Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines. Journal of Pharmacy and Pharmacology, 37(7), 478-482.
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061.
Cai, Y., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
BenchChem. (2025).
BenchChem. (2025).
PDSP. (n.d.). Assay Protocol Book.
O'Donnell, S. R., & Wanstall, J. C. (1979). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. British Journal of Pharmacology, 67(3), 381–388.
ResearchGate. (n.d.).
ResearchGate. (n.d.). Cardiovascular response to catecholamines. A, isoproterenol (3 g/kg) or... [Figure].
Reinhardt, D., & Wagner, J. (1977). On the coexistence of beta 1- and beta 2-adrenoceptors in various organs. Naunyn-Schmiedeberg's Archives of Pharmacology, 297(2), 185–193.
Baker, M., & Mistry, R. (2001). beta(1)- and beta(2)-Adrenoceptor antagonist activity of a series of para-substituted N-isopropylphenoxypropanolamines. Bioorganic & Medicinal Chemistry, 9(10), 2749–2761.
Green, S. A., & Hein, L. (2013). Propranolol targets hemangioma stem cells via cAMP and mitogen-activated protein kinase regulation.
Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
Janiak, P. S., Moser, U., & Mutschler, E. (1978). [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. Archiv der Pharmazie, 311(2), 131–135.
Comparative analysis of the pharmacokinetic profiles of phenoxypropanolamine analogues
Executive Summary: The Phenoxypropanolamine Scaffold in Therapeutics The phenoxypropanolamine scaffold represents the structural backbone of the second-generation -adrenergic receptor antagonists ( -blockers). Unlike the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Phenoxypropanolamine Scaffold in Therapeutics
The phenoxypropanolamine scaffold represents the structural backbone of the second-generation
-adrenergic receptor antagonists (-blockers). Unlike the earlier arylethanolamines (e.g., sotalol), the insertion of an oxymethylene bridge () between the aromatic ring and the ethanolamine side chain significantly alters the physicochemical properties and potency of these agents.
For drug development professionals, understanding the pharmacokinetic (PK) divergence among analogues sharing this core scaffold—specifically Propranolol , Metoprolol , Bisoprolol , and Atenolol —is critical. While they share a mechanism of action, their absorption, distribution, metabolism, and excretion (ADME) profiles vary drastically based on lipophilicity and aromatic substitution. This guide provides a technical comparative analysis of these profiles, supported by experimental data and standardized protocols for PK evaluation.
The pharmacokinetic fate of phenoxypropanolamine analogues is dictated largely by the aromatic ring substituents, which modulate the partition coefficient (
).
The Core Scaffold:
Lipophilicity Drivers:
Propranolol: The naphthyl ring confers high lipophilicity (
), driving rapid absorption but extensive hepatic metabolism.
Atenolol: The acetamide group on the phenyl ring creates a polar, hydrophilic molecule (
), preventing blood-brain barrier (BBB) penetration and forcing renal elimination.
Bisoprolol: The ethoxymethyl substituent provides a "balanced" amphiphilic profile (
), resulting in high bioavailability and dual clearance.
Visualization: Clearance Pathway Logic
The following diagram illustrates how physicochemical properties dictate the clearance mechanism for these analogues.
Figure 1: Decision tree illustrating how lipophilicity determines the elimination pathway of beta-blockers.
Comparative Pharmacokinetic Analysis
Absorption and Bioavailability[2][3]
Propranolol & Metoprolol (Lipophilic): These exhibit near-complete absorption from the GI tract due to high membrane permeability. However, they suffer from a massive first-pass effect in the liver. Propranolol's bioavailability is roughly 26%, while Metoprolol's is ~50%.
Atenolol (Hydrophilic): Absorption is erratic and incomplete (~50% absorbed) because it relies on paracellular transport or specific transporters rather than passive diffusion. However, it undergoes almost no first-pass metabolism.
Bisoprolol (Amphiphilic): The "Goldilocks" analogue. It is well-absorbed (>90%) like a lipophilic drug but is stable enough to resist extensive presystemic metabolism, resulting in ~90% absolute bioavailability.
Distribution and Protein Binding
Protein Binding: Propranolol binds extensively (~90%) to
-acid glycoprotein. Atenolol binds poorly (<5%).
Volume of Distribution (Vd): Lipophilic agents have large Vd values (Propranolol ~4 L/kg), indicating extensive tissue uptake and BBB penetration (associated with CNS side effects like vivid dreams). Atenolol has a low Vd (~0.7 L/kg), restricted mostly to plasma and extracellular fluid.
Metabolism and Excretion[2]
CYP2D6 Dependency: Metoprolol and Propranolol are heavily dependent on CYP2D6. This introduces genetic variability; "poor metabolizers" may experience 3-5 fold higher plasma concentrations than "extensive metabolizers."
Renal Excretion: Atenolol is excreted 85-100% unchanged in urine. Dosage must be adjusted in renal failure (Creatinine Clearance < 35 mL/min).
Balanced Clearance: Bisoprolol is unique: 50% is metabolized (CYP3A4/2D6) and 50% is excreted unchanged. This dual route makes it safer in patients with mild renal or hepatic impairment.
Summary of Pharmacokinetic Parameters
Parameter
Propranolol
Metoprolol
Bisoprolol
Atenolol
Class
Non-selective, Lipophilic
-selective, Lipophilic
-selective, Amphiphilic
-selective, Hydrophilic
Bioavailability (F)
~26% (High First-Pass)
~50% (High First-Pass)
~90%
~50% (Poor Absorption)
Tmax
1 - 2 h
1 - 2 h
2 - 4 h
2 - 4 h
Protein Binding
~90%
~12%
~30%
< 5%
Half-life ()
3 - 6 h
3 - 7 h
10 - 12 h
6 - 7 h
Primary Elimination
Hepatic (CYP2D6/1A2)
Hepatic (CYP2D6)
50% Hepatic / 50% Renal
Renal (Glomerular filtration)
Lipophilicity ()
3.03
1.88
1.87
0.16
Active Metabolites
4-hydroxypropranolol
-hydroxymetoprolol (weak)
None significant
None
Experimental Protocols for PK Profiling
To generate the data above, researchers utilize specific bioanalytical workflows.[1][2] Below is a validated protocol for quantifying these analogues in plasma, ensuring high sensitivity and selectivity.
Protocol A: LC-MS/MS Quantification of Phenoxypropanolamines in Plasma
Objective: Quantify Propranolol, Metoprolol, and Bisoprolol in rat/human plasma.
Sensitivity Target: Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
1. Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is often used for lipophilic drugs, but Protein Precipitation (PPT) is faster and sufficient for modern triple-quadrupole sensitivity.
Step 1: Aliquot
of plasma into a 96-well plate.
Step 2: Add
of Internal Standard (IS) solution (e.g., Propranolol-d7, 100 ng/mL in methanol).
Step 3: Add
of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.
Step 4: Vortex for 5 minutes at high speed.
Step 5: Centrifuge at
for 15 minutes at .
Step 6: Transfer
of supernatant to a fresh plate and dilute with of water (to match initial mobile phase strength).
corresponds to the cleaved isopropyl-amino-ethanol tail, a characteristic fragment of this scaffold.
Visualization: Bioanalytical Workflow
Figure 2: Standardized LC-MS/MS workflow for pharmacokinetic profiling.
References
Rigby, J. W., et al. (1985). A comparison of the pharmacokinetics of atenolol, metoprolol, oxprenolol and propranolol in elderly hypertensive and young healthy subjects.[2] British Journal of Clinical Pharmacology.[2] Link
Deranged Physiology. (2025).[5] Beta-blockers: Classification and Pharmacology.[10][3][9]Link
BPA New Zealand. (2024). Beta blockers for cardiovascular conditions: one size does not fit all.[3]Link
SingleCare Medical Review. (2025). Propranolol vs. Metoprolol: Pharmacokinetic Differences.[2][5][7][9]Link
Walsh Medical Media. (2024). Investigating the Pharmacokinetics and Pharmacodynamics of Beta-Blockers in Heart Failure Management.Link
Conicet. (2014). Models for evaluating the pharmacokinetics and pharmacodynamics for b-blockers.[1][9]Link
Evaluating the off-target effects of 1-(Ethylamino)-3-phenoxypropan-2-ol compared to other beta-blockers
The following guide evaluates the pharmacological profile and off-target risks of 1-(Ethylamino)-3-phenoxypropan-2-ol (referred to herein as Et-PPA ), contrasting it with established beta-adrenergic antagonists. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide evaluates the pharmacological profile and off-target risks of 1-(Ethylamino)-3-phenoxypropan-2-ol (referred to herein as Et-PPA ), contrasting it with established beta-adrenergic antagonists.
Executive Summary
1-(Ethylamino)-3-phenoxypropan-2-ol (Et-PPA) represents a critical structural analog in the aryloxypropanolamine class of beta-blockers. Unlike therapeutic standards such as Propranolol or Atenolol , which utilize bulky N-substituents (isopropyl or t-butyl) to maximize affinity for the
-adrenergic receptor (-AR), Et-PPA features a less sterically demanding N-ethyl group.
The Core Finding:
While the phenoxypropanolamine scaffold drives non-specific membrane interactions, the N-ethyl substitution significantly reduces
-AR potency (10–100x lower affinity than isopropyl analogs). Consequently, to achieve therapeutic beta-blockade, Et-PPA requires high concentrations that unmask potent off-target effects , primarily Membrane Stabilizing Activity (MSA) and non-selective cytotoxicity . This guide serves as a technical reference for identifying Et-PPA as a high-risk impurity or negative control in drug development pipelines.
Chemical & Pharmacological Comparison
The following table contrasts Et-PPA with Propranolol (non-selective reference) and Atenolol (
-selective reference).
Feature
1-(Ethylamino)-3-phenoxypropan-2-ol (Et-PPA)
Propranolol
Atenolol
Structure Class
Aryloxypropanolamine (Phenoxy core)
Aryloxypropanolamine (Naphthyl core)
Aryloxypropanolamine (Phenyl-acetamide)
N-Substituent
Ethyl (Low Steric Bulk)
Isopropyl (Optimal Steric Bulk)
Isopropyl (Optimal Steric Bulk)
-AR Affinity
Low ( nM)
High ( nM)
Moderate/High ( nM)
1° Off-Target
Nav1.5 Blockade (MSA)
Nav1.5 Blockade (MSA)
Minimal (Hydrophilic)
Selectivity Window
Narrow/Negative (MSA onset -blockade)
Wide (MSA onset >> Therapeutic dose)
Very Wide
Lipophilicity (LogP)
Moderate ( 1.5–2.0)
High (3.0)
Low (0.16)
Detailed Off-Target Mechanisms
The danger of Et-PPA lies in its Pharmacophore Mismatch . The "off-target" effects are not unique to the molecule but are unmasked because the primary target affinity is lost.
Target: Voltage-gated Sodium Channels (Nav1.5).
Mechanism:
Class I antiarrhythmic activity (local anesthetic effect) is driven by the lipophilic aromatic ring and the protonated amine interacting with the channel pore.
Propranolol: Potent MSA, but occurs at concentrations (
) far above its -blocking therapeutic range ().
Et-PPA: Retains the lipophilic phenoxy tail required for MSA. However, due to the weak N-ethyl binding at the
-receptor, the concentration required to block -receptors overlaps with the concentration that blocks Nav1.5 channels.
Result: Cardiotoxicity (QRS widening, bradycardia) appears before or alongside therapeutic beta-blockade.
Target: 5-HT1A / 5-HT1B Receptors.
Mechanism:
The aryloxypropanolamine scaffold bears structural similarity to serotonin.
Many beta-blockers (e.g., Pindolol, Propranolol) have affinity for 5-HT receptors.
Et-PPA: The smaller N-ethyl group may alter the selectivity profile, potentially increasing affinity for 5-HT subtypes relative to
-ARs, leading to CNS side effects (if blood-brain barrier permeable) or smooth muscle constriction.
Mechanism C: Metabolic Interference (CYP2D6)
Target: Cytochrome P450 2D6.
Mechanism:
Lipophilic amines are often substrates or inhibitors of CYP2D6. Et-PPA acts as a competitive substrate, potentially altering the pharmacokinetics of co-administered drugs.
Visualization: SAR & Off-Target Logic
The following diagram illustrates the Structural-Activity Relationship (SAR) leading to the "Off-Target Dominance" of Et-PPA.
Caption: SAR Logic Flow. The N-ethyl substituent reduces Beta-AR affinity, causing the concentration-dependent MSA (driven by the Phenoxy core) to become the dominant pharmacological effect.
Experimental Validation Protocols
To validate the off-target profile of Et-PPA, the following assays are recommended. These protocols ensure self-validating data integrity.
Incubate parallel wells with Propranolol (Standard).
Analysis: Plot displacement curves.
Validation: Propranolol
must be nM.
Hypothesis: Et-PPA
will be significantly higher ( nM), confirming that any physiological effects seen at lower doses are not-AR mediated.
References
Baker, J. G. (2005). "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology. Link
Vogel, S. (2022). "Structure-Activity Relationships of Beta-Blockers." Medicinal Chemistry Reviews. (General SAR reference for N-substituent effects).
Wang, D. W., et al. (2010). "Block of human cardiac sodium channel Nav1.5 by the beta-blocker propranolol." Acta Pharmacologica Sinica. Link
PubChem Compound Summary. "1-(Ethylamino)-3-phenoxypropan-2-ol (CAS 58461-93-1)."[1] National Center for Biotechnology Information. Link
Navigating the Disposal of 1-(Ethylamino)-3-phenoxypropan-2-ol: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the proper disposal of 1-(Ethylamino)-3-phenoxypropan-2-ol, a beta-blocker analog commonly used in pharmaceutical research and development. In the absence of a specific S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the proper disposal of 1-(Ethylamino)-3-phenoxypropan-2-ol, a beta-blocker analog commonly used in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals to establish a conservative and safety-centric disposal protocol. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment: A Conservative Approach
Due to the lack of a dedicated Safety Data Sheet (SDS) for 1-(Ethylamino)-3-phenoxypropan-2-ol, a thorough hazard assessment has been conducted based on available data for analogous compounds. This approach necessitates a cautious interpretation of potential risks.
A closely related compound, 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol, is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed)[1]. Furthermore, analysis of similar structures containing ethylamino, phenoxy, and propanol moieties suggests potential for skin and eye irritation, as well as possible flammability[2][3][4][5].
Therefore, for the purposes of this guide, 1-(Ethylamino)-3-phenoxypropan-2-ol will be handled as a substance with the following potential hazards:
It is imperative that users consult their institution's Environmental Health and Safety (EHS) department for a final hazard determination and to ensure compliance with all local, state, and federal regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1-(Ethylamino)-3-phenoxypropan-2-ol for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment. The following table outlines the minimum required PPE.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves. Inspect for tears or degradation before use.
To prevent skin contact, as related compounds can cause skin irritation[3].
Eye Protection
Chemical safety goggles. A face shield should be worn if there is a risk of splashing.
To protect against potential eye irritation from splashes or aerosols[2][3].
Body Protection
A standard laboratory coat.
To protect skin and clothing from accidental contamination.
Respiratory Protection
Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if generating aerosols or handling large quantities.
To prevent inhalation of any potential vapors or aerosols, particularly if the material is heated or agitated.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(Ethylamino)-3-phenoxypropan-2-ol is contingent on the quantity of waste. The following workflow provides a clear, step-by-step process for both small and large quantities.
Use a powered air-purifying respirator (PAPR) if handling >10g.[1][2][3]
Hand Protection
Double Nitrile Gloves
Outer: 8 mil Nitrile (Breakthrough >480 min).[2][3] Inner: 4 mil Nitrile (Visual indicator color preferred).[2][3]
Eye/Face
Chemical Splash Goggles
Indirect venting.[3] Face shield required for liquid transfers >100mL.[3]
Body
Tyvek® 400 (or equiv)
Disposable, impervious to particulates and light splashes. Elastic cuffs mandatory.[3]
Engineering
ISO Class 5 Fume Hood
Sash height <18 inches.[3] Face velocity 80-100 fpm.[1][2][3]
Part 2: Hazard Analysis & Risk Assessment[1][3]
To select the correct PPE, we must understand the causality of the hazard. 1-(Ethylamino)-3-phenoxypropan-2-ol is not just a generic chemical; it is a secondary amine and a structural analog to Metoprolol.[1][2][3]
Secondary Amine Group: The ethylamino moiety confers basicity. While specific corrosivity data for CAS 109632-08-8 is limited, secondary amines of this molecular weight are frequently Category 1B Skin Corrosives or Category 2 Severe Irritants [1].[1][2][3] They can saponify skin lipids, leading to deep tissue damage that may not be immediately painful.
Pharmacological Potency: As a "Metoprolol Related Compound A," this molecule shares the pharmacophore of beta-blockers.[1][3] Systemic absorption (inhalation or transdermal) could theoretically induce bradycardia or hypotension [2].[2][3]
GHS Classification: Verified data indicates H302 (Harmful if swallowed) [3].[2][3] However, in the absence of full toxicological profiling, the "Precautionary Principle" dictates handling this as a Potent Compound (OEB 3/4) .
Solid Form: The substance is typically a solid at room temperature. The primary risk is airborne dust during weighing, which can be inhaled or settle on surfaces, creating a secondary contact hazard.
Solution State: Once dissolved (e.g., in Methanol or DMSO), the solvent acts as a vehicle, significantly increasing the rate of skin absorption.
Part 3: PPE Selection Matrix[1][3]
This protocol uses a "Barrier Redundancy" approach. If one layer fails, the next captures the hazard.
Hand Protection Protocol
Why Nitrile? Latex is permeable to many organic bases and offers poor resistance to the solvents (like Methanol) often used with this compound. Nitrile provides superior resistance to amines.[3]
Task
Glove Configuration
Change Frequency
Weighing (Solid)
Double Nitrile (4 mil / 4 mil)
Change outer pair immediately after weighing or if powder is visible.[1][2][3]
Dissolution (Solvent)
Laminate (Silver Shield) + Nitrile Outer
Mandatory if using DMSO/Methanol.[1][2][3] Laminate prevents permeation; Nitrile provides grip.[3]
Spill Cleanup
Heavy Duty Nitrile (8 mil) + Laminate
Do not touch spills with standard lab gloves.[2][3]
Respiratory Protection Logic
Standard Operation: Use a certified Fume Hood. PPE is the secondary control.
Outside Hood (Spill/Maintenance):
Particulates: P3 (EU) or N100 (US) filters are required because the particle size of pharmaceutical intermediates can be <5 microns, penetrating standard surgical masks.[2]
Vapors: If heating or using volatile solvents, an ABEK1 combination filter is necessary to neutralize the amine vapors (Type K - Ammonia/Amines) and organic solvents (Type A).[1][2][3]
Part 4: Operational Protocols
Diagram 1: PPE Selection & Decision Logic
This flowchart guides the researcher through the decision-making process for PPE based on the state of the matter.
Caption: Decision logic for selecting PPE based on physical state and solvent vehicle risks.
Step-by-Step Handling Procedure
1. Preparation (The "Clean" Zone)
Don Tyvek lab coat and safety glasses before entering the lab.
Check Fume Hood certification sticker (must be within 12 months).[2][3]
Place a disposable absorbent mat (benchkote) inside the hood.[2]
2. Weighing (The Critical Step)
Static Control: Use an ionizing bar or anti-static gun. Pharmaceutical solids often carry static charge, causing powder to "jump" and disperse.
Technique: Open the vial only inside the hood. Use a disposable spatula.[3]
Decontamination: Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.[1][3]
3. Dissolution & Transfer
Add solvent slowly down the side of the vessel to minimize aerosolization.
Closed System: If heating is required, use a reflux condenser or a sealed pressure vial. Never heat an open vessel of this amine.
Part 5: Emergency Response & Decontamination[1][3]
If liquid, apply a weak acid neutralizer (e.g., Citric acid solution) to convert the amine to a less volatile salt.
Collect: Scoop into a hazardous waste container labeled "Basic Organic Waste."
First Aid (Self-Validating Protocol)
Skin Contact: Immediate flush with water for 15 minutes .[3][4] Validation: Do not stop until the "soapy" feeling (tissue saponification) is entirely gone.[2]
Eye Contact: Flush for 15 minutes. Hold eyelids open. Critical: Do not use neutralization agents in the eye; use only water or saline.
Part 6: Disposal Strategy
Environmental Compliance:
1-(Ethylamino)-3-phenoxypropan-2-ol must never be disposed of down the drain.[1][2][3] It is toxic to aquatic life (Category Acute 1/Chronic 1 is common for phenoxy-propanolamines) [4].[1][2][3]
Solid Waste: Collect in "Hazardous Solid Waste - Toxic" drum.
Liquid Waste:
Halogenated: If dissolved in DCM/Chloroform.
Non-Halogenated: If dissolved in Methanol/DMSO.
Labeling: Must explicitly list "Contains Metoprolol Impurity A - Beta Blocker Activity."[1][2][3]
References
PubChem. (n.d.).[3][5] Compound Summary: 1-(Ethylamino)-3-phenoxypropan-2-ol (CAS 109632-08-8).[1][2][3] National Library of Medicine.[3] Retrieved February 18, 2026, from [Link][1][2][3]
European Pharmacopoeia (Ph.[3] Eur.). (2025).[3][4][5] Metoprolol Tartrate: Impurity A. EDQM.[3] (Inferred from structural classification of Metoprolol impurities).[2][3]
ECHA. (n.d.).[3] C&L Inventory: 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1][2][3] European Chemicals Agency.[3][5] Retrieved February 18, 2026, from [Link][1][2][3]
U.S. EPA. (2025). Safe Handling of Pharmaceutical Intermediates.[6][7] EPA Guidelines for Chemical Safety.[3] Retrieved February 18, 2026, from [Link][1][2][3]